3,4-Difluorohydrocinnamic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIYCHJMUNLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381226 | |
| Record name | 3,4-Difluorohydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161712-75-0 | |
| Record name | 3,4-Difluorohydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorohydrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,4-Difluorohydrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 3,4-Difluorohydrocinnamic acid, a valuable building block in pharmaceutical and materials science. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides a comprehensive overview of the synthesis of the precursor, trans-3,4-Difluorocinnamic acid, and its subsequent reduction to the target molecule, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthesis of trans-3,4-Difluorocinnamic Acid
The synthesis of trans-3,4-Difluorocinnamic acid is a critical first step and can be achieved through several established methods, including the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.
Knoevenagel Condensation
A widely used and efficient method for forming α,β-unsaturated carboxylic acids, the Knoevenagel condensation involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of a basic catalyst.[1]
Reaction: 3,4-Difluorobenzaldehyde + Malonic Acid → trans-3,4-Difluorocinnamic Acid + H₂O + CO₂[2]
Experimental Protocol: Knoevenagel Condensation [1]
-
Materials: 3,4-Difluorobenzaldehyde, Malonic acid, Pyridine, Piperidine, Dilute Hydrochloric Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in pyridine (approx. 1.6 mL per mmol of aldehyde).[3]
-
Add a catalytic amount of piperidine (2 drops).[3]
-
Heat the reaction mixture to reflux (110 °C) and stir for 1.5-4 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the product.[1]
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure trans-3,4-difluorocinnamic acid.[1]
-
Perkin Reaction
The Perkin reaction offers a classical route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3]
Reaction: 3,4-Difluorobenzaldehyde + Acetic Anhydride → trans-3,4-Difluorocinnamic Acid
Experimental Protocol: Perkin Reaction [3]
-
Materials: 3,4-Difluorobenzaldehyde, Acetic anhydride, Anhydrous sodium acetate.
-
Procedure:
-
In a round-bottom flask fitted with an air condenser, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).
-
Heat the mixture in an oil bath at approximately 160-180 °C for 3-5 hours.
-
After cooling, pour the hot reaction mixture into water.
-
Neutralize the mixture with an aqueous solution of sodium hydroxide.
-
Remove any unreacted aldehyde by steam distillation or extraction.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the cinnamic acid.
-
Collect the product by filtration, wash with water, and recrystallize.
-
Heck Reaction
The Heck reaction is a versatile method for carbon-carbon bond formation, in this case, between an aryl halide and an alkene.
Reaction: 1-Bromo-3,4-difluorobenzene + Acrylic Acid → trans-3,4-Difluorocinnamic Acid
Experimental Protocol: Heck Reaction [4]
-
Materials: 1-Bromo-3,4-difluorobenzene, Acrylic acid, Palladium(II) acetate, Triphenylphosphine, Anhydrous Dimethylformamide (DMF), Triethylamine.
-
Procedure:
-
To a Schlenk flask, add 1-bromo-3,4-difluorobenzene, acrylic acid, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF and triethylamine via syringe.
-
Heat the reaction mixture to 100-140 °C for 6-12 hours under the inert atmosphere. Monitor progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The work-up typically involves acidification and extraction with an organic solvent, followed by purification.[4]
-
Table 1: Comparative Data of Synthetic Methods for trans-3,4-Difluorocinnamic Acid
| Feature | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Aryl Starting Material | 3,4-Difluorobenzaldehyde | 3,4-Difluorobenzaldehyde | 3,4-Difluorohalobenzene |
| C2-Source | Acetic Anhydride | Malonic Acid | Acrylic Acid / Acrylates |
| Catalyst/Base | Alkali salt of the carboxylic acid | Pyridine/Piperidine | Pd Catalyst/Base |
| Solvent | Toluene | Pyridine | DMF, Acetonitrile, or aqueous systems[4] |
| Temperature | High (180-200 °C) | Moderate to High (80-140 °C) | Moderate to High (80-150 °C)[4] |
| Advantages | Classic, well-established method | Good yields, milder conditions than Perkin | High functional group tolerance, versatile |
| Disadvantages | High temperatures, potential for side products | Requires active methylene compound | Cost of palladium catalyst, potential for phosphine ligands |
| Typical Yield | 60-75% | 70-90% | 75-95% |
Data compiled from various sources.[4]
Reduction of trans-3,4-Difluorocinnamic Acid to this compound
The conversion of trans-3,4-Difluorocinnamic acid to this compound is achieved by the reduction of the carbon-carbon double bond. Catalytic hydrogenation is a common and effective method for this transformation.
Catalytic Hydrogenation
This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the alkene functionality.
Reaction: trans-3,4-Difluorocinnamic Acid + H₂ → this compound
Experimental Protocol: Catalytic Hydrogenation using Pd/C [5]
-
Materials: trans-3,4-Difluorocinnamic acid, Palladium on carbon (Pd/C), Ethanol or Ethyl acetate, Hydrogen gas supply.
-
Procedure:
-
Dissolve trans-3,4-Difluorocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of fresh Pd/C to the solution.
-
Connect the flask to a hydrogen gas source and purge the system.
-
Stir the reaction mixture under a hydrogen atmosphere (pressure may be increased to facilitate the reaction) until the uptake of hydrogen ceases.
-
Monitor the reaction for completeness using TLC or other suitable analytical techniques.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
-
Catalytic Transfer Hydrogenation
An alternative to using pressurized hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, is used in the presence of a catalyst.[6][7]
Reaction: trans-3,4-Difluorocinnamic Acid + HCOOH (in the presence of a catalyst) → this compound + CO₂
Experimental Protocol: Catalytic Transfer Hydrogenation (Adapted from a general procedure for cinnamic acid)[6][7]
-
Materials: trans-3,4-Difluorocinnamic acid, Palladium(II) chloride (PdCl₂), Formic acid, 2.5 M aqueous Sodium Hydroxide (NaOH), Diethyl ether, 2 M Hydrochloric acid (HCl).
-
Procedure:
-
To a stirred solution of trans-3,4-Difluorocinnamic acid (0.33 mmol) in 2.5 M aqueous NaOH (4 mL), add PdCl₂ (10 mol%).
-
Add formic acid (4 equivalents) dropwise.
-
Heat the reaction mixture to 65°C for 16 hours.
-
Neutralize the reaction mixture with 2 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to yield the product. A 98% yield was reported for the reduction of cinnamic acid under these conditions.[6][7]
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the described synthetic routes.
Caption: Overview of synthetic routes to this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Catalytic transfer hydrogenation in alkaline aqueous medium using PdCl2/HCOOH/NaOH [designer-drug.com]
A Technical Guide to the Physicochemical Properties of 3,4-Difluorohydrocinnamic Acid
Introduction
3,4-Difluorohydrocinnamic acid, with the IUPAC name 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated derivative of hydrocinnamic acid.[1] As a research chemical and building block, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its physicochemical properties. The introduction of two fluorine atoms to the phenyl ring significantly influences the molecule's electronic characteristics, lipophilicity, and metabolic stability, making it an interesting candidate for further synthetic applications.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed summary of the core physicochemical properties of this compound, standardized experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Core Physicochemical Properties
The fundamental identifiers and physicochemical parameters of this compound are summarized below. Quantitative data has been compiled from available chemical databases and literature.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 3-(3,4-difluorophenyl)propanoic acid |
| CAS Number | 161712-75-0 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)F)F |
| InChI Key | UOZIYCHJMUNLIG-UHFFFAOYSA-N |
| Physical Form | Solid |
Table 2: Quantitative Physicochemical Data
| Property | Value | Source |
| Melting Point | 49-53 °C | [2] |
| Boiling Point | 277.7 - 278 °C (at 760 mmHg) | [2] |
| Density | 1.312 g/cm³ | [2] |
| Flash Point | 122 °C | [2] |
| Vapor Pressure | 0.00213 mmHg (at 25°C) | [2] |
| Refractive Index | 1.503 | [2] |
| pKa | Data not readily available; requires experimental determination. | |
| logP | Data not readily available; requires experimental determination. | |
| Solubility | Data not readily available; likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |
Spectroscopic Profile
While specific spectra for this compound are not widely published, its structural features suggest a predictable spectroscopic profile essential for its identification and characterization.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Region (Ar-H): Complex multiplets between δ 7.0-7.3 ppm. - Aliphatic Region (-CH₂-): Two distinct triplets, corresponding to the two methylene groups of the propanoic acid chain, typically between δ 2.5-3.0 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal at δ > 170 ppm. - Aromatic Carbons (Ar-C): Multiple signals between δ 115-155 ppm. Carbons directly bonded to fluorine will show large coupling constants (¹JC-F). - Aliphatic Carbons (-CH₂-): Two signals in the δ 25-40 ppm range. |
| FT-IR | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹. - C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. - C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 186.16. - Fragmentation: Expect loss of the carboxylic group (-COOH, 45 Da) and fragmentation of the ethyl chain. |
Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.
Protocol 1: Determination of Melting Point
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.
-
Loading the Capillary: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.
-
Packing the Sample: Gently tap the sealed end of the capillary on a hard surface to pack the solid tightly into the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary measurement, heat the sample rapidly to get an approximate melting point.
-
For an accurate measurement, allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).
-
The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2°C) typically indicates a pure compound.
-
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group, which is critical for understanding its ionization state at different pH values.
Materials:
-
This compound
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water and a suitable co-solvent if needed (e.g., methanol or ethanol)
-
Potassium chloride (KCl) for maintaining ionic strength
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place the solution in a beaker on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the stir bar does not strike it.
-
Titration:
-
Record the initial pH of the solution.
-
Slowly add small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the buret.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue this process well past the equivalence point, where a sharp change in pH occurs.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Protocol 3: Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS) or deionized water (pH adjusted to 7.4)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or rotator
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or PBS) for at least 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.
-
Partitioning:
-
In a separatory funnel or tube, add a known volume of the pre-saturated n-octanol and a known volume of the compound's stock solution in the aqueous phase.
-
Seal the container and shake vigorously for 1-2 hours at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Quantification:
-
Carefully withdraw a sample from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a pre-validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)
-
Synthesis and Characterization Workflows
The following diagrams illustrate a plausible synthetic route for this compound and a general workflow for its subsequent physicochemical characterization.
Caption: Plausible synthetic route to the target compound.
Caption: General workflow for physicochemical characterization.
Conclusion
This compound is a valuable compound for synthetic chemistry, yet comprehensive experimental data on its physicochemical properties remain sparse in public literature. This guide provides the foundational data available, along with robust, standardized protocols for the empirical determination of its melting point, pKa, and logP. The provided workflows for synthesis and characterization offer a logical framework for researchers. Accurate characterization using these methods is a prerequisite for the successful application of this molecule in drug discovery, materials science, and other advanced research fields.
References
3,4-Difluorohydrocinnamic acid CAS number 161712-75-0
An In-depth Technical Guide to 3,4-Difluorohydrocinnamic Acid (CAS: 161712-75-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a propanoic acid side chain. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. These characteristics make fluorinated compounds like this compound valuable building blocks in medicinal chemistry and drug discovery. While this specific compound is not as extensively studied as its unsaturated analog, trans-3,4-difluorocinnamic acid, its saturated side chain offers a different conformational flexibility that can be exploited in the design of novel therapeutic agents. This guide provides a comprehensive overview of the known properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential applications based on the biological activities of structurally related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 161712-75-0 | [] |
| Molecular Formula | C₉H₈F₂O₂ | [] |
| Molecular Weight | 186.16 g/mol | [] |
| IUPAC Name | 3-(3,4-difluorophenyl)propanoic acid | [] |
| Synonyms | This compound | [] |
| Boiling Point | 277.7 °C at 760 mmHg | [] |
| Density | 1.312 g/cm³ | [] |
| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)F)F | [] |
| InChI Key | UOZIYCHJMUNLIG-UHFFFAOYSA-N | [] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, trans-3,4-difluorocinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the acrylic acid side chain without affecting the aromatic ring or the carboxylic acid functional group. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[2]
Experimental Protocol: Catalytic Hydrogenation of trans-3,4-Difluorocinnamic Acid
This protocol describes the reduction of the double bond in trans-3,4-difluorocinnamic acid to yield this compound.[3]
Materials:
-
trans-3,4-Difluorocinnamic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Ethyl acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Hydrogenation flask or Parr shaker apparatus
-
Celite®
Procedure:
-
Dissolution: In a hydrogenation flask, dissolve trans-3,4-difluorocinnamic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the starting material).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the vessel with hydrogen gas to replace the air. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring or shaking.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system.
Caption: Synthetic workflow for this compound.
Potential Applications and Biological Activity
While direct experimental data on the biological activity of this compound is limited, its structural features suggest several areas of potential application in drug development. The broader class of hydrocinnamic acids is known for a variety of pharmacological effects, and the introduction of fluorine can further modulate these properties.
-
Scaffold for Drug Discovery: Hydrocinnamic acids and their derivatives are known to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[4][5] For instance, 3,4-dihydroxyhydrocinnamic acid exhibits strong antioxidant and anti-inflammatory properties.[6] The difluoro-substitution pattern on the phenyl ring of this compound can enhance lipophilicity and metabolic stability, making it an attractive scaffold for developing new chemical entities with improved pharmacological profiles.
-
Precursor for Bioactive Molecules: The unsaturated analog, trans-3,4-difluorocinnamic acid, is a known precursor for the synthesis of potent 5-HT₃ receptor antagonists and radiosensitizers for cancer therapy.[7] It is plausible that this compound could be used to synthesize saturated analogs of these compounds. The increased conformational flexibility of the propanoic acid side chain compared to the rigid acrylic acid moiety could lead to different binding interactions and potentially novel pharmacological activities.
-
Modulation of Inflammatory Pathways: Cinnamic acid derivatives have been reported to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a key regulator of inflammation.[8] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines. It is hypothesized that derivatives of this compound could also modulate this or other inflammation-related pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway.
Hypothetical Signaling Pathway Involvement
Based on the known anti-inflammatory properties of related cinnamic acids, a potential mechanism of action for a hypothetical bioactive derivative of this compound could involve the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of the immune response.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
This compound (CAS: 161712-75-0) is a fluorinated building block with significant potential in the field of drug discovery and development. While direct research on its biological activities is currently sparse, its physicochemical properties are well-defined, and its synthesis is straightforward via the catalytic hydrogenation of its cinnamic acid precursor. Based on the known pharmacology of the broader class of hydrocinnamic acids and the demonstrated utility of its unsaturated analog, it is reasonable to propose that this compound could serve as a valuable scaffold for the creation of novel therapeutics, particularly in the areas of inflammatory diseases and oncology. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its potential.
References
- 2. nacatsoc.org [nacatsoc.org]
- 3. benchchem.com [benchchem.com]
- 4. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihydroxyhydrocinnamic Acid | Rupa Health [rupahealth.com]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Data for 3,4-Difluorohydrocinnamic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Difluorohydrocinnamic acid (also known as 3-(3,4-difluorophenyl)propanoic acid), a compound of interest for researchers, scientists, and drug development professionals. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, critical for its structural confirmation and characterization. Due to the limited availability of directly published experimental spectra for this specific molecule, the data presented includes predicted values based on analogous compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group will influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (H-2, H-5, H-6) | 6.9 - 7.2 | Multiplet | 3H |
| Benzylic (-CH₂-) | ~2.9 | Triplet | 2H |
| Aliphatic (-CH₂-) | ~2.6 | Triplet | 2H |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit splitting due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-C=O) | 170 - 180 |
| Aromatic (C-3, C-4) | 145 - 155 (with C-F coupling) |
| Aromatic (C-1) | 135 - 145 |
| Aromatic (C-2, C-5, C-6) | 115 - 130 (with C-F coupling) |
| Benzylic (-CH₂-) | 30 - 40 |
| Aliphatic (-CH₂-) | 25 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the vibrational frequencies of the functional groups present in the molecule.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns. The predicted molecular weight of this compound is approximately 186.15 g/mol .
| m/z | Predicted Fragment Ion | Interpretation |
| 186 | [M]⁺ | Molecular Ion |
| 141 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 127 | [C₇H₅F₂]⁺ | Benzylic cation after loss of the propanoic acid side chain |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
ATR-FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity. Derivatization is often employed to increase volatility.
-
Derivatization (Silylation):
-
Dissolve a small amount of the sample (1-2 mg) in a suitable solvent (e.g., pyridine or acetonitrile) in a vial.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Rising Profile of Fluorinated Cinnamic Acid Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, owing to its ability to modulate key physicochemical and pharmacological properties. This guide delves into the burgeoning field of fluorinated cinnamic acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, these molecules present a rich scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy
Fluorinated cinnamic acid derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of the parent cinnamic acid structure, leading to improved cellular uptake and efficacy.
Quantitative Anticancer Data
The antiproliferative activity of various fluorinated cinnamic acid derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below summarizes the activity of several derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 4.23 | [1] |
| Triaryl-1,2,4-triazinone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 5.59 | [1] |
| Cinnamic acid derivative 5 | A-549 (Lung Cancer) | 10.36 | [2] |
| Cinnamic acid derivative 1 | A-549 (Lung Cancer) | 11.38 | [2] |
| Cinnamic acid derivative 9 | A-549 (Lung Cancer) | 11.06 | [2] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine 59e | A549 (Lung Cancer) | 0.04 | [3] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine 59e | HeLa (Cervical Cancer) | 0.004 | [3] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine 59g | HeLa (Cervical Cancer) | 0.033 | [3] |
| Oleanolic acid-cinnamic acid ester 44o | HeLa (Cervical Cancer) | 1.35 | [4] |
| Oleanolic acid-cinnamic acid ester 44e | MCF-7 (Breast Cancer) | 1.79 | [4] |
| Harmicine-cinnamic acid hybrid 36f | HepG2 (Liver Cancer) | 0.74 | [3] |
| Harmicine-cinnamic acid hybrid 36e | HepG2 (Liver Cancer) | 2.19 | [3] |
| Harmicine-cinnamic acid hybrid 36d | HepG2 (Liver Cancer) | 3.11 | [3] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of cinnamic acid derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis.[5] Fluorination can enhance the interaction of these compounds with their molecular targets. Key pathways modulated by these compounds include:
-
NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Some cinnamic acid derivatives have been shown to inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.[3][6]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling cascade that controls cell growth and differentiation. Dysregulation of this pathway is common in cancer. Cinnamic acid derivatives have been found to modulate the MAPK pathway, contributing to their antiproliferative effects.[7][8]
-
Protein Kinase Inhibition: Many cinnamic acid derivatives act as inhibitors of various protein kinases that are often overactive in cancer cells, playing a pivotal role in tumor growth and progression.[5]
Antimicrobial Activity: A Renewed Weapon Against Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated cinnamic acid derivatives have demonstrated promising activity against a variety of pathogenic microorganisms, including bacteria and fungi.[9]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Fluorocinnamic acid derivative 17 | Mycobacterium tuberculosis H37Ra | 0.36 | [3] |
| Cinnamic acid | Mycobacterium tuberculosis H37Ra | >30 | [10] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus and Enterococcus species | 1-4 | [11] |
| Cinnamic acid | Aspergillus niger | 844 µM | [9] |
| Cinnamic acid | Candida albicans | 405 µM | [9] |
Anti-Inflammatory and Neuroprotective Roles
Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including neurodegenerative disorders. Fluorinated cinnamic acid derivatives exhibit potent anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Effects
The anti-inflammatory action of these compounds is often linked to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[10] Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[12]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Cinnamic acid derivative 117 | COX-2 | 1.09 | [3] |
| Cinnamic acid derivative 114e | COX-2 | 2.4 | [3] |
| Cinnamic acid derivative 113e | COX-2 | 3.0 | [3] |
Neuroprotective Properties
The neuroprotective effects of fluorinated cinnamic acid derivatives are attributed to their antioxidant capacity and their ability to modulate signaling pathways involved in neuronal survival.[13][14] For instance, some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. A derivative of 4-fluorocinnamic acid has shown potential in this area.[3]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of fluorinated cinnamic acid derivatives.
Synthesis of 4-Fluorocinnamic Acid (Knoevenagel Condensation)
This method involves the reaction of 4-fluorobenzaldehyde with malonic acid.[15][16]
-
Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 equivalent), malonic acid (1.0 equivalent), and pyridine (as a solvent and catalyst).
-
Catalyst Addition: Add a catalytic amount of piperidine.
-
Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-fluorocinnamic acid.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB, p-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.
Conclusion
Fluorinated cinnamic acid derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the advantageous properties conferred by fluorine, make them attractive candidates for the development of novel therapies for a wide range of diseases. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]
Role of 3,4-Difluorohydrocinnamic acid in medicinal chemistry
An In-Depth Technical Guide on the Role of trans-3,4-Difluorocinnamic Acid in Medicinal Chemistry
Introduction
trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a crucial and versatile building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance critical properties such as metabolic stability, binding affinity to biological targets, lipophilicity, and pharmacokinetic profiles.[2][3] The carbon-fluorine bond's strength makes molecules more resistant to metabolic degradation, potentially leading to a longer biological half-life.[4]
This technical guide provides a comprehensive overview of trans-3,4-difluorocinnamic acid, detailing its physicochemical properties, synthetic methodologies, and significant applications in drug discovery. It serves as a resource for researchers, scientists, and drug development professionals, summarizing quantitative data, providing detailed experimental protocols, and illustrating key pathways and workflows. While the focus is on trans-3,4-difluorocinnamic acid due to the wealth of available research, it's important to note its relationship to 3,4-difluorohydrocinnamic acid, its saturated analogue, which can be synthesized from it via hydrogenation.
Physicochemical Properties
The foundational chemical and physical properties of trans-3,4-difluorocinnamic acid are fundamental to its application in synthesis and drug design.[5]
| Property | Value | References |
| IUPAC Name | (E)-3-(3,4-difluorophenyl)prop-2-enoic acid | [5] |
| CAS Number | 112897-97-9 | [2][5][6] |
| Molecular Formula | C₉H₆F₂O₂ | [2][5][6][7] |
| Molecular Weight | 184.14 g/mol | [2][5][6][7] |
| Appearance | White to off-white crystalline solid/powder | [2][5][6] |
| Melting Point | 194-198 °C | [2][5][6] |
| pKa (Predicted) | 4.27 ± 0.10 | [5] |
| Solubility | Soluble in Methanol | [5] |
| Purity | ≥95% - >98% | [2][7][8] |
| Canonical SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)F)F | [5] |
| InChI Key | HXBOHZQZTWAEHJ-DUXPYHPUSA-N | [5][7] |
Synthesis of trans-3,4-Difluorocinnamic Acid
Several established methods are employed for the synthesis of trans-3,4-difluorocinnamic acid, with the Knoevenagel-Doebner condensation being one of the most common and efficient routes.[6] Other notable methods include the Perkin, Wittig, and Heck reactions.[6]
Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation
This method involves the condensation of 3,4-difluorobenzaldehyde with malonic acid, catalyzed by a base like piperidine in pyridine.[2][6]
-
Reaction Setup : In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.0-1.2 eq) in pyridine.[1][6]
-
Catalyst Addition : Add a catalytic amount of piperidine (approx. 2 drops or ~0.1 eq) to the solution.[6]
-
Heating : Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 1.5-4 hours.[2][6] Evolution of carbon dioxide should be observed.[1]
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
-
Workup : Once complete, cool the reaction mixture to room temperature. Pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.[9]
-
Precipitation : Carefully adjust the pH to 5 with dilute HCl to precipitate the product.[6]
-
Purification : Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.[1][6] The product can be further purified by recrystallization from an ethanol/water mixture to yield pure trans-3,4-difluorocinnamic acid.[10]
Applications in Medicinal Chemistry
trans-3,4-Difluorocinnamic acid is a precursor to a variety of pharmacologically active molecules, with significant applications in oncology and the treatment of inflammatory diseases.[1][11]
5-HT₃ Receptor Antagonists
Derivatives of trans-3,4-difluorocinnamic acid have been used to synthesize substituted isoquinolones, which act as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[5][11][12] The 5-HT₃ receptor is a ligand-gated ion channel that plays a critical role in the emetic (vomiting) reflex.[9][12] Blockade of this receptor is a key therapeutic strategy for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea.[12]
Radiosensitizers for Cancer Therapy
The scaffold of trans-3,4-difluorocinnamic acid has been incorporated into analogues of psammaplin A, a marine natural product.[12][13] These derivatives function as radiosensitizers, which are compounds that enhance the susceptibility of tumor cells to radiation therapy.[9][13] They can achieve this by inhibiting histone deacetylase (HDAC), which modifies chromatin structure and makes DNA more vulnerable to radiation-induced damage while impairing cellular repair mechanisms.[12]
Enzyme Inhibition and Anti-inflammatory Potential
Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, often by inhibiting key signaling pathways like the NF-κB pathway, which is a central regulator of inflammation.[2][14] Furthermore, trans-3,4-difluorocinnamic acid has been identified as a competitive inhibitor of mushroom tyrosinase, suggesting its potential application in studying enzyme inhibition and as an antioxidant.[7][14]
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for trans-3,4-difluorocinnamic acid and its derivatives.
Table 1: Activity of trans-3,4-Difluorocinnamic Acid Derivatives
| Derivative Class | Target / Application | Cell Line / Model | Metric | Value | References |
|---|---|---|---|---|---|
| Substituted Isoquinolone | 5-HT₃ Receptor Antagonist | in vivo | ID₅₀ | 0.35 µg/kg | [8][11][13] |
| Psammaplin A Derivative | Radiosensitizer | Human Lung Cancer | Potency | 16.14 µM | [4][8][13] |
| Psammaplin A Derivative (MA3) | Cytotoxicity | A549 & U373MG | IC₅₀ | 16-150 µM (A549)15-50 µM (U373MG) | [13] |
| Psammaplin A Derivative (MA7) | Cytotoxicity | A549 & U373MG | IC₅₀ | 16-150 µM (A549)15-50 µM (U373MG) |[13] |
Table 2: Comparative Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Type | IC₅₀ Value (mM) | References |
|---|---|---|---|---|
| trans-3,4-Difluorocinnamic acid | Mushroom Tyrosinase | Competitive | 0.78 ± 0.02 | [14] |
| trans-Cinnamic acid | Mushroom Tyrosinase | Competitive | 0.80 ± 0.02 |[14] |
The data indicates that difluorination slightly enhances tyrosinase inhibitory activity compared to its non-fluorinated analogue.[14]
Key Experimental Protocols
Protocol 1: Synthesis of Substituted Isoquinolones
This synthesis often involves a Curtius rearrangement as a key step.[8][9][11]
-
Acid Chloride Formation : Convert trans-3,4-difluorocinnamic acid to its acid chloride by refluxing with an excess of thionyl chloride or oxalyl chloride in an inert solvent (e.g., DCM).[10][11] Remove excess reagent under reduced pressure.
-
Acyl Azide Formation : Dissolve the crude acid chloride in an anhydrous solvent like acetone. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring.[10][11]
-
Curtius Rearrangement : The acyl azide undergoes thermal or photochemical rearrangement to form an isocyanate intermediate.[9]
-
Cyclization : The isocyanate is then subjected to cyclization, often in the presence of a Lewis acid catalyst, to form the final substituted isoquinolone ring structure.[9][11]
-
Purification : Purify the final product using column chromatography or recrystallization.[11]
Protocol 2: Tyrosinase Inhibition Assay
This spectrophotometric assay measures the formation of dopachrome from the oxidation of L-DOPA.[14]
-
Reagents : Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound (trans-3,4-difluorocinnamic acid) in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure : In a 96-well plate, mix the tyrosinase solution with various concentrations of the inhibitor. Incubate for a short period.
-
Initiate Reaction : Add the L-DOPA solution to start the enzymatic reaction.
-
Measurement : Monitor the increase in absorbance at a specific wavelength (e.g., 475 nm) over time, which corresponds to the formation of dopachrome.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[14]
Protocol 3: MTT Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.[4][15]
-
Cell Seeding : Plate human cancer cells (e.g., A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]
-
Compound Treatment : Treat the cells with serial dilutions of the test compound (or vehicle control) and incubate for a specified period (e.g., 48-72 hours).[15]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation : The IC₅₀ value is determined by plotting cell viability against compound concentration.
Conclusion
trans-3,4-Difluorocinnamic acid is a highly valuable and versatile scaffold in medicinal chemistry.[2][13] The strategic placement of two fluorine atoms on the phenyl ring confers advantageous properties, enhancing metabolic stability and modulating biological activity.[2][5] Its utility as a precursor for potent 5-HT₃ receptor antagonists and novel radiosensitizers highlights its significance in the development of treatments for cancer and associated side effects.[12][13] Furthermore, its potential role in enzyme inhibition and anti-inflammatory pathways suggests broader therapeutic applications.[14] The synthetic accessibility and the diverse biological activities of its derivatives ensure that trans-3,4-difluorocinnamic acid will remain a compound of significant interest for researchers and professionals in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Difluorocinnamic acid | CymitQuimica [cymitquimica.com]
- 8. ossila.com [ossila.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Core Mechanism of Action of 3,4-Difluorohydrocinnamic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Derivatives of 3,4-Difluorohydrocinnamic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The strategic incorporation of a difluorinated phenyl ring can enhance metabolic stability, binding affinity, and overall biological activity. This technical guide provides an in-depth exploration of the core mechanisms of action for key classes of this compound derivatives, focusing on their roles as 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists and as radiosensitizers for cancer therapy. Furthermore, this guide delves into the modulatory effects of cinnamic acid derivatives on critical signaling pathways, such as NF-κB and MAPK, providing a framework for future research and development. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application in drug discovery.
Introduction: The Versatility of the this compound Scaffold
This compound serves as a crucial building block in synthetic medicinal chemistry. The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the design of new drugs. While the parent acid is primarily a synthetic intermediate, its derivatives, particularly amides and esters, have shown promising biological activities in diverse therapeutic areas. This guide will focus on two of the most prominent applications of these derivatives: the antagonism of the 5-HT3 receptor for antiemetic effects and the radiosensitization of tumor cells to enhance the efficacy of radiation therapy.
Substituted Isoquinolones as 5-HT3 Receptor Antagonists
Derivatives of 3,4-Difluorocinnamic acid have been effectively utilized in the synthesis of substituted isoquinolones, which act as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel that plays a pivotal role in the vomiting reflex, and its blockade is a well-established therapeutic strategy for preventing chemotherapy-induced and postoperative nausea and vomiting.[1]
Mechanism of Action
The antiemetic action of 5-HT3 receptor antagonists stems from their ability to block the binding of serotonin to 5-HT3 receptors located on the terminals of the vagus nerve in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2] Activation of these receptors by serotonin, which is released from enterochromaffin cells in the gut in response to chemotherapy or other emetic stimuli, triggers a signaling cascade that results in the sensation of nausea and the act of vomiting. By competitively inhibiting serotonin binding, these antagonists prevent the opening of the ion channel and subsequent neuronal depolarization, thereby blocking the emetic signal.[2]
Quantitative Data: Benchmarking Binding Affinity
| Compound | Chemical Class | 5-HT3 Receptor Affinity (Ki) [nM] |
| Palonosetron | Tetrahydroisoquinoline | 0.04[1] |
| Tropisetron | Indole | 0.6[1] |
| Granisetron | Indazole | 1.1[1] |
| Ondansetron | Carbazole | 2.5[1] |
Note: This data is for established 5-HT3 antagonists and serves as a reference.
A substituted isoquinolone derivative incorporating the 3,4-difluorocinnamic acid moiety has demonstrated an in vivo infective dose (ID₅₀) of 0.35 μg/kg in an antiemetic assay.
Signaling Pathway Diagram
Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.[2][3][4]
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing the human 5-HT3 receptor.[5]
-
Radioligand: [³H]-Granisetron or [³H]-GR65630.[2]
-
Test Compound: Synthesized isoquinolone derivative.
-
Non-specific Binding Control: 10 µM unlabeled granisetron or other potent 5-HT3 antagonist.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Scintillation Cocktail.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI). [3]
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT3 receptor.
-
Homogenize cells in lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.[4]
-
-
Binding Assay (96-well plate format):
-
Add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubate at room temperature for 60 minutes.[4]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[3]
-
-
Quantification:
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
Psammaplin A Analogs as Radiosensitizers
Analogs of the marine natural product Psammaplin A, incorporating a 3,4-Difluorocinnamic acid moiety, have been investigated as radiosensitizers for cancer therapy.[5] Radiosensitizers are agents that increase the susceptibility of tumor cells to the damaging effects of ionizing radiation.
Mechanism of Action
The precise radiosensitizing mechanism of 3,4-difluorocinnamate-containing Psammaplin A derivatives is multifaceted and likely involves several interconnected pathways. Psammaplin A itself is a known inhibitor of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[6] HDAC inhibition can lead to a more open chromatin structure, making DNA more accessible to radiation-induced damage. Additionally, Psammaplin A and its analogs have been shown to attenuate oxidative stress and reduce reactive oxygen species (ROS) under certain conditions, which may seem counterintuitive for a radiosensitizer.[7] However, they can also induce ROS generation in some cancer cells.[8] This dual role suggests a complex interplay where the derivatives may disrupt the cancer cell's ability to manage radiation-induced oxidative stress, potentially by inhibiting key DNA repair pathways that are activated in response to this stress. The inhibition of DNA repair would lead to an accumulation of lethal DNA double-strand breaks.
Quantitative Data
| Derivative Class | Target/Assay | Activity |
| Psammaplin A Derivative | Radiosensitizer (Human Lung Cancer) | Potency = 16.14 µM |
Signaling Pathway Diagram
Experimental Protocol: Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the effectiveness of a radiosensitizer in vitro, as it measures the ability of a single cell to proliferate into a colony after treatment.[9]
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma).
-
Complete cell culture medium.
-
Test compound (Psammaplin A derivative).
-
Radiation source (e.g., X-ray irradiator).
-
Culture plates (60 mm or 6-well).
-
Crystal violet staining solution (0.5% in methanol).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed a known number of cells into culture plates. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies (50-150) per plate.
-
-
Compound Treatment:
-
Allow cells to attach for several hours.
-
Treat cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours) before irradiation.[10]
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, until visible colonies of at least 50 cells are formed.[9]
-
-
Staining and Counting:
-
Wash the plates with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies in each plate.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Dose-Response Curves: Plot the log of the surviving fraction against the radiation dose for control and drug-treated cells.
-
Enhancement Ratio (ER): The ratio of radiation doses required to produce the same level of cell killing (e.g., at a surviving fraction of 0.1) in the absence and presence of the drug. An ER greater than 1 indicates radiosensitization.
Modulation of Inflammatory Signaling Pathways
Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11]
NF-κB Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[11] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Cinnamic acid derivatives can inhibit this pathway, often by targeting the activity of the IKK complex.[12]
MAPK Pathway Modulation
The MAPK signaling pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including proliferation, differentiation, and inflammation. Aberrant MAPK signaling is implicated in many diseases, including cancer. Some cinnamic acid derivatives have been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK, thereby blocking downstream signaling.
Signaling Pathway Diagram
Experimental Protocols
NF-κB Luciferase Reporter Assay: This assay measures the ability of a compound to inhibit NF-κB transcriptional activity.[11]
-
Transfection: Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Pre-treat the cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Western Blot for MAPK Pathway Inhibition: This method assesses the phosphorylation status of key MAPK proteins.[13]
-
Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with the test compound for 1-2 hours before stimulating with a growth factor (e.g., EGF).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated forms of MAPK proteins (e.g., phospho-ERK) and total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A reduction in the phosphorylated protein signal relative to the total protein indicates inhibition.
Conclusion and Future Directions
Derivatives of this compound represent a promising and adaptable scaffold for the development of novel therapeutics. As 5-HT3 receptor antagonists, they offer a clear path for the development of potent antiemetics. As radiosensitizers, their multifaceted mechanism involving HDAC and DNA repair inhibition presents an exciting avenue for enhancing cancer radiotherapy. The potential for these derivatives to modulate key inflammatory pathways such as NF-κB and MAPK further broadens their therapeutic applicability.
Future research should focus on synthesizing and screening libraries of this compound derivatives to establish clear structure-activity relationships for each target. Direct measurement of binding affinities, elucidation of specific molecular targets within the DNA repair and inflammatory pathways, and in vivo efficacy studies will be critical for advancing these promising compounds from the laboratory to the clinic. The experimental frameworks provided in this guide offer a robust starting point for these essential next steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Psammaplin A and Its Analogs Attenuate Oxidative Stress in Neuronal Cells through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Difluorohydrocinnamic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorohydrocinnamic acid, also known as 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the development of novel pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in drug discovery and development.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 161712-75-0 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Melting Point | 49-53 °C | [1] |
| Boiling Point | 278 °C | [1] |
| Density | 1.312 g/cm³ | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| IUPAC Name | 3-(3,4-Difluorophenyl)propanoic acid | [1] |
| Synonyms | 3,4-Difluorobenzenepropanoic acid | [1] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, trans-3,4-difluorocinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the acrylic acid moiety without affecting the aromatic ring or the carboxylic acid group.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines the reduction of the double bond in trans-3,4-difluorocinnamic acid to yield this compound.[1]
Materials:
-
trans-3,4-Difluorocinnamic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation flask or a suitable pressure reactor
-
Filtration apparatus (e.g., Celite or a syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolution: In a hydrogenation flask, dissolve trans-3,4-difluorocinnamic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: To the solution, carefully add 10% palladium on carbon (typically 1-5 mol% of palladium relative to the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Applications as a Building Block in Organic Synthesis
While its unsaturated precursor, trans-3,4-difluorocinnamic acid, is widely used in the synthesis of various bioactive molecules, this compound serves as a key intermediate for creating saturated analogues. The fluorinated phenylpropanoic acid scaffold is of significant interest in medicinal chemistry for several reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer biological half-life of drug candidates.[2]
-
Increased Lipophilicity: The introduction of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, which can affect its binding to biological targets.
Precursor to Saturated Bioactive Molecules
Derivatives of trans-3,4-difluorocinnamic acid have shown promise as:
-
5-HT₃ Receptor Antagonists: Substituted isoquinolones synthesized from the cinnamic acid derivative are potent antagonists of the 5-HT₃ receptor, which is a target for antiemetic drugs used in cancer therapy.[3][4]
-
Radiosensitizers: Psammaplin A derivatives incorporating the difluorocinnamic acid moiety have been investigated as radiosensitizers for human lung cancer, demonstrating the potential to enhance the efficacy of radiation therapy.[4]
This compound can be used to synthesize the saturated counterparts of these compounds, which may exhibit different pharmacological profiles, such as altered selectivity or improved pharmacokinetics.
Potential Involvement in Signaling Pathways
Direct studies on the specific signaling pathways modulated by this compound are limited. However, the biological activities of derivatives of its unsaturated precursor suggest potential areas of interaction. For instance, cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key signaling pathways such as the NF-κB pathway.[5] The NF-κB pathway is a critical regulator of the inflammatory response.[5]
It is hypothesized that saturated derivatives synthesized from this compound could also modulate such pathways, potentially leading to the development of novel anti-inflammatory agents.
Conclusion
This compound is a synthetically accessible and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique properties, conferred by the difluoro substitution, make it an attractive scaffold for the development of novel therapeutic agents. While much of the current research focuses on its unsaturated precursor, the potential for this compound to serve as a key intermediate in the synthesis of saturated analogues with improved pharmacological profiles is significant. This guide provides a foundational resource for researchers looking to explore the potential of this important fluorinated building block in their own research and development endeavors.
References
An In-depth Technical Guide to the Solubility and Stability of 3,4-Difluorohydrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Difluorohydrocinnamic acid (CAS: 161712-75-0). Due to the limited availability of public experimental data for this specific compound, this document focuses on its known physicochemical properties, provides a hypothesized solubility and stability profile based on its chemical structure and data from analogous compounds, and details the requisite experimental protocols for the precise determination of these characteristics. This guide serves as a foundational resource for researchers, enabling informed decisions in formulation development, analytical method development, and stability study design. All experimental workflows and hypothesized degradation pathways are visualized to ensure clarity.
Introduction
This compound, also known as 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated derivative of hydrocinnamic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Its unsaturated analog, trans-3,4-difluorocinnamic acid, is utilized in the synthesis of various therapeutic agents, including 5-HT₃ antagonists and radiosensitizers. A thorough understanding of the solubility and stability of this compound is critical for its effective use in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and shelf-life determination.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical and pharmaceutical development.
| Property | Value | Reference(s) |
| CAS Number | 161712-75-0 | [1][] |
| Molecular Formula | C₉H₈F₂O₂ | [] |
| Molecular Weight | 186.16 g/mol | [] |
| Appearance | Solid | [1] |
| Melting Point | 49-53 °C | |
| Boiling Point | 277.7 °C at 760 mmHg (Predicted) | [] |
| pKa (Predicted) | ~4.4 (Predicted based on hydrocinnamic acid and fluorine substitution) | |
| InChI Key | UOZIYCHJMUNLIG-UHFFFAOYSA-N | [1][] |
Table 1: Physicochemical Properties of this compound
Solubility Profile
Predicted Solubility
The predicted solubility of this compound in a range of common laboratory solvents is summarized in Table 2. As a carboxylic acid, its solubility is expected to be significantly influenced by the pH of aqueous solutions.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (pH < 3) | Low | The protonated carboxylic acid is less polar. |
| Water (pH > 6) | High | Forms a highly soluble carboxylate salt. | |
| Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. | |
| Polar Aprotic | DMSO, DMF | Very High | Highly polar solvents capable of strong dipole-dipole interactions and accepting hydrogen bonds. |
| Acetone, Ethyl Acetate | Moderate to High | Good polarity and hydrogen bond accepting capabilities. | |
| Nonpolar | Toluene, Hexane | Very Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |
| Dichloromethane | Low to Moderate | May exhibit some solubility due to dipole interactions, but less than in more polar aprotic solvents. |
Table 2: Predicted Solubility Profile of this compound
Experimental Protocol for Equilibrium Solubility Determination
The definitive method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method. This protocol provides a reliable means to quantify the solubility of this compound.[3][4][5]
Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Constant temperature orbital shaker/water bath
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure thermodynamic equilibrium is achieved. The time required should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. The filter material should be validated for non-adsorption of the analyte.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV method (or another appropriate analytical technique).
-
Calculate the concentration of the dissolved compound in the original saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.
-
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Forced degradation studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[6][7][8]
Hypothesized Stability Profile
The stability of this compound can be predicted based on its structure. Unlike its cinnamic acid analog, it lacks the α,β-unsaturated double bond, which is a common site for oxidative and photolytic degradation. Therefore, this compound is expected to be significantly more stable.
| Stress Condition | Reagent / Condition | Hypothesized Stability | Rationale |
| Acidic Hydrolysis | 0.1 M HCl, 60-80 °C | Stable | The propanoic acid side chain and the difluorophenyl ring are generally stable to acid hydrolysis under these conditions. Carboxylic acids are not readily hydrolyzed.[9] |
| Basic Hydrolysis | 0.1 M NaOH, 60-80 °C | Stable | Similar to acid hydrolysis, the core structure is resistant. The compound will exist as the carboxylate salt. |
| Oxidation | 3-6% H₂O₂, Room Temp | Likely Stable to Minor Degradation | The saturated alkyl chain is much less susceptible to oxidation than an alkene. Degradation, if any, might occur at the benzylic position under harsh conditions. |
| Thermal (Solid State) | 80-100 °C | Stable | Expected to be stable up to its melting point. High temperatures may eventually cause decarboxylation. |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Likely Stable | The absence of the conjugated double bond removes the primary chromophore responsible for the photosensitivity seen in cinnamic acids.[10][11][12][13] |
Table 3: Hypothesized Stability and Forced Degradation Profile of this compound
Experimental Protocols for Forced Degradation Studies
These protocols are designed in accordance with ICH Q1A and Q1B guidelines to assess the intrinsic stability of this compound.[14][15][16][17]
Objective: To generate potential degradation products under various stress conditions to support the development of a stability-indicating analytical method.
General Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions. A control sample, protected from the stress condition (e.g., wrapped in foil for photostability, kept at room temperature for thermal stress), should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 80°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C. Withdraw samples at appropriate time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature. Withdraw samples at appropriate time points.
-
Thermal Degradation (Solution): Mix 1 mL of stock solution with 9 mL of purified water (or another suitable solvent). Heat at 80°C. Withdraw samples at appropriate time points.
-
Photostability (Solution): Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) in a quartz cuvette or petri dish. Expose the sample to light conditions as specified in ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[13][18] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples and controls using a suitable stability-indicating method, typically a gradient reverse-phase HPLC method with UV detection (e.g., PDA detector).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Assess for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Ensure mass balance is maintained (the sum of the parent compound and all degradation products should be close to 100% of the initial concentration).
Hypothesized Degradation Pathways
Given the robust nature of the difluorophenyl ring and the saturated propanoic acid side chain, significant degradation is only expected under harsh conditions. Potential degradation pathways could include:
-
Decarboxylation: At very high temperatures, the carboxylic acid moiety could be lost as CO₂, yielding 1,2-difluoro-4-ethylbenzene.
-
Oxidation at Benzylic Position: Under strong oxidative stress, the carbon adjacent to the aromatic ring (the benzylic position) could be oxidized, potentially forming a ketone or, with cleavage, leading to 3,4-difluorobenzoic acid.
Conclusion
While experimental data on the solubility and stability of this compound is sparse, this technical guide provides a robust framework for its characterization. Based on its chemical structure, the compound is predicted to have good solubility in polar organic solvents and pH-dependent solubility in aqueous media. It is hypothesized to be significantly more stable than its unsaturated cinnamic acid counterpart, particularly under oxidative and photolytic stress. The detailed experimental protocols provided herein offer a clear pathway for researchers to generate the necessary data to support drug development activities. This guide serves as a critical resource, enabling scientists to proceed with formulation and stability studies in a scientifically sound and efficient manner.
References
- 1. This compound | 161712-75-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. mastercontrol.com [mastercontrol.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 3,4-Difluorohydrocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Difluorohydrocinnamic acid is a fluorinated aromatic carboxylic acid of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound in various matrices, from bulk materials to biological samples, is crucial for quality control, pharmacokinetic studies, and metabolic profiling. This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most appropriate method depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.[1]
Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk samples and simple formulations where high sensitivity is not required. The method relies on the separation of the analyte on a reversed-phase column and its detection by UV absorbance.[2]
Experimental Protocol
1. Instrumentation and Chemicals:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
This compound reference standard (purity >98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (0.1% v/v) or Phosphoric acid (to adjust pH).[4][5]
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 265 nm (based on the difluorophenyl chromophore; requires experimental verification).
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Solution: Dissolve the sample in a suitable solvent and dilute to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Illustrative Performance Characteristics
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2% (Intra-day), ≤ 3% (Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Method 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates, owing to its high sensitivity and selectivity.[6] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1. Instrumentation and Chemicals:
-
LC-MS/MS system (U)HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d3) is ideal. If unavailable, a structurally similar compound can be used.
-
Acetonitrile and Water (LC-MS grade).
-
Formic acid (LC-MS grade).
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast gradient is typically used, e.g., 5% B to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MS/MS Transitions (MRM):
-
Analyte (C₉H₈F₂O₂; MW: 186.16): Precursor ion [M-H]⁻ m/z 185.1 → Product ions (e.g., m/z 141.1 [M-H-CO₂]⁻, m/z 121.1). These transitions require experimental optimization.
-
Internal Standard: Monitor appropriate transition.
-
-
Source Parameters: Optimized for the specific instrument (e.g., spray voltage, gas flows, source temperature).
3. Sample Preparation (Human Plasma):
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
Data Presentation: Illustrative Performance Characteristics
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) |
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Matrix Effect | Should be assessed and minimized. |
Workflow Diagram
Caption: Bioanalytical workflow for this compound by LC-MS/MS.
Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a highly specific method for the quantification of this compound, but it requires a derivatization step to convert the non-volatile carboxylic acid into a volatile ester or silyl derivative.[7][8] This method is suitable for matrices where the analyte can be easily extracted into an organic solvent.
Experimental Protocol
1. Instrumentation and Chemicals:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Boron Trifluoride in Methanol (BF₃-MeOH).
-
Solvents: Acetonitrile, Dichloromethane, Hexane (GC grade).
2. Derivatization (Silylation Example):
-
Extract the analyte from the sample matrix and evaporate the solvent to complete dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[9]
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of the derivatized analyte.
Data Presentation: Illustrative Performance Characteristics
| Parameter | Typical Performance |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Precision (%RSD) | ≤ 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Limit of Detection (LOD) | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
Workflow Diagram
Caption: GC-MS analysis workflow including the essential derivatization step.
Logical Framework for Method Selection
The choice of analytical technique is guided by the specific research question, the sample matrix, and the required analytical performance.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jfda-online.com [jfda-online.com]
- 8. youtube.com [youtube.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note: A Robust HPLC Method for the Analysis of 3,4-Difluorohydrocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Difluorohydrocinnamic acid is a fluorinated organic compound of interest in pharmaceutical and chemical research. Its structural similarity to biologically active molecules necessitates a reliable and accurate analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic carboxylic acids due to its high resolution, sensitivity, and reproducibility.[1] This application note details a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound, suitable for quality control, stability studies, and impurity profiling.
The developed method utilizes a C18 stationary phase with an acidic mobile phase to ensure the analyte is in its protonated form, leading to improved retention and symmetrical peak shapes.[1][2] This protocol is designed to be straightforward and transferable for routine laboratory use.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥96%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade, ~99%)
-
Water (HPLC grade or Milli-Q)
-
-
HPLC Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC-grade water and degas.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to generate the calibration curve.[3]
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute the solution with the mobile phase to a final concentration that falls within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method and Parameters
The analysis is performed using a gradient elution to ensure good separation of the main peak from any potential impurities.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-15 min: 40-90% B; 15-20 min: 90% B; 20-22 min: 90-40% B; 22-27 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Data Presentation and Results
The method was validated for its intended use according to standard guidelines. Key validation parameters are summarized below.
System Suitability
System suitability tests were performed by injecting five replicate injections of a 50 µg/mL standard solution to ensure the chromatographic system was adequate for the analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | RSD ≤ 1.0% | ~8.5 |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Peak Area RSD (%) | RSD ≤ 2.0% | 0.8% |
Method Validation Summary
The method demonstrated excellent linearity, sensitivity, and precision.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 (Concentration range: 1-100 µg/mL) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | Intra-day: < 1.0%; Inter-day: < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the analytical method.
Caption: HPLC analysis workflow for this compound.
Conclusion
This application note provides a detailed, robust, and validated RP-HPLC method for the quantitative analysis of this compound. The method is shown to be linear, sensitive, precise, and accurate, making it highly suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The use of a standard C18 column and common mobile phase constituents ensures that this method can be readily implemented in most analytical laboratories.
References
Application Notes and Protocols for 3,4-Difluorohydrocinnamic Acid and its Analogs in Drug Discovery
Introduction
3,4-Difluorohydrocinnamic acid and its unsaturated analog, trans-3,4-difluorocinnamic acid, are fluorinated building blocks with significant applications in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring enhances metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds.[1] While this compound is a useful research chemical[], its analog, trans-3,4-difluorocinnamic acid, is more frequently cited as a versatile scaffold in drug discovery.[1] This document will focus on the applications of trans-3,4-difluorocinnamic acid and its derivatives, which have shown promise in oncology and the development of anti-inflammatory agents.[3] These compounds serve as key intermediates in the synthesis of 5-HT₃ receptor antagonists and radiosensitizers for cancer therapy.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of trans-3,4-difluorocinnamic acid is presented below. This data is crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | References |
| CAS Number | 112897-97-9 | [3][4] |
| Molecular Formula | C₉H₆F₂O₂ | [3][4] |
| Molecular Weight | 184.14 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid/powder | [3][4] |
| Melting Point | 194 - 198 °C | [3][4] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in Methanol | [4] |
Key Applications in Drug Discovery
Derivatives of trans-3,4-difluorocinnamic acid have been primarily investigated for two main applications in drug discovery: as 5-HT₃ receptor antagonists for managing chemotherapy-induced nausea and vomiting (CINV), and as radiosensitizers to enhance the efficacy of cancer radiotherapy.[1][5]
5-HT₃ Receptor Antagonists
Substituted isoquinolones synthesized from trans-3,4-difluorocinnamic acid have demonstrated potent antagonism of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[4][5] The 5-HT₃ receptor is a ligand-gated ion channel involved in the vomiting reflex, and its blockade is a key strategy for preventing CINV in cancer patients.[4][5]
Radiosensitizers for Cancer Therapy
Analogs of the marine natural product psammaplin A, incorporating the trans-3,4-difluorocinnamic acid moiety, have been shown to enhance the effectiveness of radiation therapy in cancer cells.[1][6] These derivatives can act as radiosensitizers, making cancer cells more susceptible to the DNA-damaging effects of radiation.[4]
Quantitative Biological Data
The following table summarizes the available quantitative data for derivatives of trans-3,4-difluorocinnamic acid.
| Derivative Class | Application | Target/Assay | Activity/Potency | Cell Line | Reference |
| Substituted Isoquinolone | 5-HT₃ Antagonist | Antiemetic Effect | ID₅₀ of 0.35 μg/kg | - | [6] |
| Psammaplin A Derivative | Radiosensitizer | Radiosensitization | 16.14 μM | Human Lung Cancer | [6] |
Signaling Pathways
Cinnamic acid derivatives are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and EGFR pathways.[7]
Canonical NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of the inflammatory response.[7] In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IKK complex, which then phosphorylates IκB, targeting it for ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] Cinnamic acid derivatives can inhibit this pathway, leading to a reduction in inflammation.[7]
Caption: Canonical NF-κB Signaling Pathway.
Simplified EGFR/MAPK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical for cell proliferation and survival and is often aberrantly activated in cancer.[7] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. This initiates a downstream cascade, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation. Some cinnamic acid derivatives have been shown to inhibit EGFR phosphorylation.[7]
Caption: Simplified EGFR/MAPK Signaling Pathway.
Experimental Protocols
Synthesis of trans-3,4-Difluorocinnamic Acid via Knoevenagel Condensation
This method involves the condensation of 3,4-difluorobenzaldehyde with malonic acid.[7][8]
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Dilute Hydrochloric Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.[8]
-
Add a catalytic amount of piperidine (~0.1 eq) to the solution.[8]
-
Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold dilute hydrochloric acid to precipitate the product.[7][8]
-
Collect the crude product by vacuum filtration and wash with cold water.[8]
-
Recrystallize the solid from an ethanol/water mixture to obtain pure trans-3,4-difluorocinnamic acid.[4]
Caption: Knoevenagel Condensation Workflow.
Synthesis of Substituted Isoquinolones (5-HT₃ Antagonists)
trans-3,4-Difluorocinnamic acid is a precursor for synthesizing substituted isoquinolones, which act as 5-HT₃ antagonists.[10] This can be achieved through a Curtius rearrangement.[6][10]
Proposed Synthetic Workflow:
-
Acid Chloride Formation: Convert trans-3,4-difluorocinnamic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[3]
-
Acyl Azide Formation: React the acyl chloride with sodium azide to form the acyl azide.[3][10]
-
Curtius Rearrangement and Cyclization: Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate. Subsequent intramolecular cyclization, potentially facilitated by a Lewis acid, yields the isoquinolone core structure.[10]
Caption: Synthesis of Isoquinolones Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.[10][11]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Culture medium
-
trans-3,4-Difluorocinnamic acid derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[10][11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
5-HT₃ Receptor Binding Assay
This assay determines the binding affinity of a compound to the 5-HT₃ receptor.[5]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT₃ receptor.
-
Binding Reaction: Incubate the membranes with a known radioligand for the 5-HT₃ receptor (e.g., [³H]granisetron) and various concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of 3,4-Difluorohydrocinnamic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluorohydrocinnamic acid and its derivatives, particularly trans-3,4-difluorocinnamic acid, are emerging as versatile building blocks in the synthesis of advanced polymers. The incorporation of the difluorinated phenyl ring into polymer backbones can significantly enhance key material properties. The strong carbon-fluorine bonds and the unique electronic characteristics of the fluorine atoms contribute to increased thermal stability, mechanical strength, and chemical resistance. Furthermore, the cinnamate moiety offers a pathway for photo-crosslinking, enabling the development of photosensitive and patternable materials. These properties make polymers derived from this compound promising candidates for applications in high-performance plastics, advanced coatings, and biocompatible materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers utilizing this fluorinated monomer.
Introduction
High-performance polymers are critical materials in demanding fields such as aerospace, electronics, and biomedicine. The strategic incorporation of fluorine atoms into polymer structures is a well-established method to enhance material properties. Fluorinated polymers are known for their exceptional thermal and oxidative stability, chemical inertness, low surface energy, and unique dielectric properties. This compound offers a valuable monomer platform for creating novel polymers with a desirable combination of these characteristics. Its structure allows for its use in the synthesis of various polymer classes, including polyimides, polyamides, and polyesters, as well as for the functionalization of existing polymers to impart specific properties like photo-reactivity and hydrophobicity.
Application 1: High-Performance Fluorinated Polyimides with Enhanced Thermal Stability
Application Note: The integration of this compound-derived diamines into a polyimide backbone can significantly increase the thermal stability of the resulting polymer. The high bond energy of the C-F bonds in the difluorophenyl group enhances the overall bond dissociation energy of the polymer chain, making it more resistant to thermal degradation. Additionally, the polar C-F bonds can lead to stronger intermolecular interactions, resulting in a more rigid polymer network with a higher glass transition temperature (Tg). These materials are ideal for applications requiring robust performance at elevated temperatures.
Proposed Synthetic Workflow for a Novel Diamine Monomer and Subsequent Polyimide
Caption: Synthetic workflow for a novel diamine and its polymerization.
Experimental Protocols
1. Synthesis of a Novel Diamine Monomer from this compound (Hypothetical Route)
-
Acid Chloride Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Azide Formation: Dissolve the crude acid chloride in acetone. In a separate flask, dissolve sodium azide (1.2 eq) in water. Cool the acid chloride solution to 0°C and add the sodium azide solution dropwise with vigorous stirring. Continue stirring at 0°C for 1 hour.
-
Curtius Rearrangement: Extract the resulting azide into toluene. Dry the organic layer over anhydrous magnesium sulfate, filter, and heat the solution to 80-90°C until nitrogen evolution ceases, indicating the formation of the isocyanate.
-
Hydrolysis to Diamine: To the isocyanate solution, add a mixture of concentrated hydrochloric acid and ethanol. Reflux the mixture for 4 hours to hydrolyze the isocyanate to the corresponding amine.
-
Purification: After cooling, neutralize the solution with a base (e.g., NaOH) and extract the diamine product with a suitable organic solvent. Purify the crude diamine by column chromatography or recrystallization.
2. Synthesis of Fluorinated Polyimide
-
In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer (1.0 eq) and an equimolar amount of an aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Stir the solution at room temperature for 24 hours to form the poly(amic acid) precursor.
-
Cast the viscous poly(amic acid) solution onto a glass plate.
-
Perform thermal imidization by heating the cast film in a vacuum oven using a staged heating profile (e.g., 100°C for 1h, 200°C for 1h, and 300°C for 1h).
Characterization and Expected Properties
The resulting fluorinated polyimide should be characterized by FTIR spectroscopy to confirm imide ring formation, and its thermal properties evaluated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Representative Thermal Properties of Fluorinated Polyimides (Analogous Systems) Note: The following data is for polyimides synthesized from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and various fluorinated diamines, serving as a reference for expected properties.
| Diamine Structure in Polyimide | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) in N₂ | Char Yield at 800°C (%) in N₂ |
| 6FDA-ODA (control) | 310 | 530 | 55 |
| 6FDA with fluorinated diamine 1 | >300 | >500 | >50 |
| 6FDA with fluorinated diamine 2 | 260 | >500 | >50 |
| TPPI50 (optimized fluorinated PI) | 402 | 563 | - |
Data sourced from analogous fluorinated polyimide systems for illustrative purposes.[1][2][3][4]
Application 2: Photo-cross-linkable Fluoropolymers for Hydrophobic Coatings
Application Note: trans-3,4-Difluorocinnamic acid can be grafted onto a polymer backbone to create a photo-cross-linkable material. The cinnamate groups undergo a [2+2] cycloaddition upon UV irradiation, forming a stable, cross-linked network. This process allows for the fabrication of durable thin films with spatial and temporal control. The presence of the difluorophenyl groups is expected to significantly increase the hydrophobicity and thermal stability of the resulting coating, making it suitable for applications such as water-repellent surfaces, microelectronics, and anti-fouling coatings.
Experimental Workflow for Photo-cross-linkable Polymer Synthesis and Application
Caption: Workflow for a photo-cross-linkable fluoropolymer coating.
Experimental Protocols
1. Synthesis of Poly(glycidyl methacrylate) (PGMA)
-
Dissolve glycidyl methacrylate (10 g) and azobisisobutyronitrile (AIBN, 0.1 g) in 50 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Purge the solution with nitrogen for 20 minutes.
-
Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer (PGMA) by pouring the solution into 500 mL of methanol.
-
Filter the white precipitate, wash with methanol, and dry under vacuum at 40°C.
2. Grafting of trans-3,4-Difluorocinnamic Acid (DFCA) onto PGMA
-
Dissolve the synthesized PGMA (5 g), DFCA (3.5 g, a slight molar excess relative to epoxy groups), and tetrabutylammonium bromide (TBAB, 0.5 g, catalyst) in 100 mL of anhydrous DMF.
-
Heat the mixture to 90°C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature and precipitate the functionalized polymer (PGMA-DFCA) by pouring it into 500 mL of diethyl ether.
-
Filter the product, wash thoroughly with diethyl ether to remove unreacted DFCA, and dry under vacuum at 50°C.
3. Fabrication and Cross-linking of Thin Film
-
Dissolve the PGMA-DFCA in a suitable solvent (e.g., cyclohexanone) to form a 10 wt% solution.
-
Spin-coat the solution onto a substrate (e.g., silicon wafer or glass slide).
-
Bake the coated substrate at 90°C for 30 minutes to remove the solvent.
-
Expose the film to UV radiation (λ > 280 nm) for a specified time to induce cross-linking. The progress of the cross-linking can be monitored by the decrease in the UV absorbance of the cinnamate group.
Characterization and Expected Properties
The successful grafting and cross-linking can be confirmed by ¹H NMR and FTIR spectroscopy. The hydrophobicity of the coating is determined by measuring the water contact angle.
Table 2: Representative Properties of Photo-cross-linkable Polymer Coatings (Analogous Systems) Note: Data is based on general properties of cinnamate-functionalized polymers and fluorinated coatings.
| Property | Non-cross-linked Film | UV Cross-linked Film |
| Solubility | Soluble in organic solvents | Insoluble |
| Water Contact Angle | ~80-90° | >110° |
| Thermal Stability (Td5) | Moderate | Increased |
Data is illustrative and based on the expected effects of fluorination and cross-linking.[4][5]
Application 3: Monomer for High-Performance Biocompatible Polyesters
Application Note: trans-3,4-Difluorocinnamic acid can be used as a monomer in the synthesis of novel polyesters. The rigid difluorophenyl groups incorporated into the polymer backbone can enhance mechanical strength and thermal stability compared to their non-fluorinated polyester analogues. The ester linkages provide a pathway for biodegradation, making these materials potentially suitable for biomedical applications where a combination of strength and biocompatibility is required.
Experimental Protocol: Polycondensation for Polyester Synthesis
1. Synthesis of 3,4-Difluorocinnamoyl Chloride
-
In a flask equipped with a reflux condenser, add trans-3,4-difluorocinnamic acid (5 g) to thionyl chloride (20 mL).
-
Add a few drops of DMF as a catalyst.
-
Gently reflux the mixture for 4 hours.
-
Remove excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride. Use immediately in the next step.
2. Polycondensation Reaction
-
Dissolve an equimolar amount of a diol (e.g., 1,4-butanediol) in anhydrous dichloromethane (DCM) containing pyridine (as an acid scavenger).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the prepared 3,4-difluorocinnamoyl chloride in anhydrous DCM to the diol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Wash the reaction mixture sequentially with 5% HCl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate the solution.
-
Precipitate the polyester by pouring the concentrated solution into cold methanol.
-
Filter and dry the polymer under vacuum.
Characterization and Expected Properties
The synthesized polyester should be characterized by GPC for molecular weight determination, ¹H NMR and FTIR for structural confirmation, and DSC for thermal analysis. Mechanical properties can be assessed by tensile testing of cast films. Biocompatibility can be evaluated through cell viability assays.
Table 3: Hypothetical Comparison of Polyester Properties Note: This data is hypothetical and for illustrative purposes to highlight the expected impact of incorporating the 3,4-difluorocinnamic acid moiety.
| Property | Standard Aliphatic Polyester (e.g., PCL) | Polyester with 3,4-Difluorocinnamic Acid | Rationale for Expected Change |
| Molecular Weight (Mw, g/mol ) | 40,000 - 60,000 | 35,000 - 55,000 | Comparable Mw achievable with optimized polycondensation. |
| Tensile Strength (MPa) | ~35 | ~50 | The rigid difluorophenyl groups can enhance mechanical strength. |
| Elongation at Break (%) | >200% | ~150% | Increased rigidity may lead to reduced elongation. |
| Glass Transition Temp. (Tg, °C) | ~ -60 | Higher | Aromatic groups increase Tg. |
| Biocompatibility (Cell Viability) | High | Expected to be High | Fluorination often imparts biocompatibility. |
This data is hypothetical and intended for illustrative purposes.[6][7]
Conclusion
This compound and its derivatives are promising monomers for the development of a new generation of high-performance polymers. The protocols and data presented, including those from analogous systems, provide a foundational framework for researchers to explore the synthesis and characterization of novel polyimides, photo-cross-linkable coatings, and biocompatible polyesters. The unique combination of properties imparted by the difluorinated aromatic structure opens up a wide range of potential applications in advanced materials science and drug development. Further research into the synthesis of polymers directly from this compound is warranted to fully elucidate their properties and potential.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. chemrxiv.org [chemrxiv.org]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. High Oxygen Barrier Polyester from 3,3′-Bifuran-5,5′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Amides from 3,4-Difluorohydrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. The unique structural and electronic properties of the amide functional group contribute significantly to the pharmacological profile of many therapeutic agents. 3,4-Difluorohydrocinnamic acid is a valuable building block in medicinal chemistry, with the difluoro substitution pattern often employed to enhance metabolic stability and modulate pharmacokinetic properties. This document provides detailed protocols for the synthesis of amides from this compound using a variety of common and effective coupling reagents. The selection of the appropriate synthetic route is critical and depends on factors such as substrate compatibility, desired purity, scalability, and cost.
Overview of Amidation Methods
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction. Several classes of reagents have been developed for this purpose, each with its own advantages and disadvantages. This guide focuses on three widely used methods:
-
Carbodiimide-mediated coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt), are cost-effective and widely used. The water-soluble nature of EDC and its urea byproduct simplifies purification.
-
Uronium/Aminium salt-based coupling: Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and known for rapid reaction times and suppression of racemization, making them ideal for sensitive substrates.
-
Phosphonium salt-based coupling: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are powerful activators, particularly useful for sterically hindered substrates.
-
Phosphonic acid anhydride-based coupling: Propanephosphonic acid anhydride (T3P®) is a versatile and user-friendly reagent that promotes amide bond formation with a simple work-up, as its byproducts are water-soluble.
Data Presentation: Comparison of Amidation Methods
The following table summarizes quantitative data for the synthesis of a representative amide from this compound using different coupling methods. The data is compiled from literature examples employing structurally similar substrates and serves as a guideline for reagent selection.
| Coupling Method | Coupling Reagent | Base (equiv.) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Carbodiimide | EDC/HOBt | DIPEA (3.0) | DMF | 12-18 | 75-90 |
| Uronium Salt | HATU | DIPEA (3.0) | DMF | 2-6 | 85-95 |
| Phosphonium Salt | PyBOP | DIPEA (3.0) | DMF | 4-12 | 80-92 |
| Phosphonic Anhydride | T3P® | Pyridine (3.0) | Ethyl Acetate | 2-4 | 80-95 |
Yields are representative and can vary depending on the specific amine, reaction conditions, and scale.
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used unless otherwise specified.
-
Reactions involving coupling reagents are often sensitive to moisture and should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).
-
Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Add DIPEA (3.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Synthesis using HATU
This protocol is particularly suitable for challenging couplings, including those with sterically hindered or electron-deficient amines.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1 equiv.)
-
HATU (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Amide Synthesis using T3P®
This protocol offers a user-friendly procedure with a simple aqueous work-up.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1 equiv.)
-
Propanephosphonic acid anhydride (T3P®, 50 wt% solution in ethyl acetate) (1.5 equiv.)
-
Pyridine (3.0 equiv.)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Dissolve the starting materials in ethyl acetate (0.1-0.5 M).
-
Add pyridine (3.0 equiv.) to the solution.
-
Slowly add the T3P® solution (1.5 equiv.) to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: General experimental workflow for amide synthesis.
Application Notes and Protocols for the Knoevenagel Condensation of 3,4-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the Knoevenagel condensation reaction involving 3,4-difluorobenzaldehyde and active methylene compounds. This reaction is a fundamental method for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds that are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2][3]
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[4][5][6] The reaction is typically catalyzed by a weak base, such as an amine.[1][4] This guide offers a comparative analysis of various catalytic systems and detailed procedures to facilitate the synthesis of 3,4-difluorobenzylidene derivatives.
General Reaction Scheme
The reaction involves the condensation of 3,4-difluorobenzaldehyde with an active methylene compound (where Z and Z' are electron-withdrawing groups like -CN, -COOR, etc.) in the presence of a catalyst.
Image: General reaction scheme for the Knoevenagel Condensation of 3,4-Difluorobenzaldehyde.
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst, solvent, and reaction conditions significantly impacts the efficiency of the Knoevenagel condensation. The following tables summarize quantitative data from studies on benzaldehyde and its substituted derivatives, providing a baseline for optimizing the reaction with 3,4-difluorobenzaldehyde.
Table 1: Condensation with Malononitrile
| Aldehyde | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Basic-Meso-ZSM-5 | 20 mg | - (Solvent-free) | 50 | 0.5 h | >95 | [7] |
| 4-Fluorobenzaldehyde | NiCu@MWCNT | 4 mg | Water/Methanol (1:1) | Room Temp. | 35 min | 74 | [8] |
| Aromatic Aldehydes | Ni(NO₃)₂·6H₂O | 5 mol% | Water | Room Temp. | 10-20 min | 90-95 | [9] |
| Aromatic Aldehydes | Agro-waste extract | 3 mL | - (Agro-waste extract) | Room Temp. | 15-20 min | 90-96 | [3] |
| 5-HMF derivatives | Ca:Ba Carbonates | 5 mg | - (Solvent-free) | 100 | 1 h | 71-87 | [10] |
Table 2: Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | DABCO | 20 mol% | [HyEtPy]Cl/H₂O | 50 | 40 min | 99 | [11][12] |
| Benzaldehyde | Cu─Mg─Al LDH | - | Ethanol | 80 | - | 95 | [13] |
| Benzaldehyde | SiO₂@LDHs | 10 mg | Toluene | 40 | ~2 h | >90 | [14] |
| 4-Nitrobenzaldehyde | DBU/H₂O complex | 1 mmol | Water | Room Temp. | 5 min | 95 | [15] |
| Benzaldehyde | Piperidine | 0.1 eq | Ethanol | Reflux | 3-6 h | High | [11] |
Visualizations: Reaction Mechanism and Workflow
Generalized Knoevenagel Condensation Mechanism
The mechanism involves the base-catalyzed formation of a carbanion (enolate) from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final α,β-unsaturated product.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Standard Experimental Workflow
The following diagram illustrates the typical workflow for performing the Knoevenagel condensation, from reaction setup to product characterization.
Caption: A standard workflow for the Knoevenagel condensation experiment.
Experimental Protocols
Protocol 1: Synthesis of 2-(3,4-Difluorobenzylidene)malononitrile
This protocol is adapted from procedures using substituted benzaldehydes with malononitrile in an aqueous medium, which is an environmentally benign approach.[9]
Materials and Equipment:
-
3,4-Difluorobenzaldehyde (1 mmol, 142.1 mg)
-
Malononitrile (1 mmol, 66.1 mg)[16]
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%, 14.5 mg)
-
Deionized water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
To a 25 mL round-bottom flask, add 3,4-difluorobenzaldehyde (1 mmol), malononitrile (1 mmol), and deionized water (5 mL).
-
Add the catalyst, Ni(NO₃)₂·6H₂O (5 mol%), to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting aldehyde spot disappears (typically 15-30 minutes).
-
Upon completion, add cold deionized water (15 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 10 mL) to remove any residual catalyst and unreacted materials.
-
Dry the purified product in a desiccator or a vacuum oven at low heat. The expected product is a solid.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3,4-difluorophenyl)acrylate
This protocol is based on the DABCO-catalyzed condensation with ethyl cyanoacetate, a method known for its high efficiency and yields.[11][12]
Materials and Equipment:
-
3,4-Difluorobenzaldehyde (10 mmol, 1.42 g)
-
Ethyl cyanoacetate (12 mmol, 1.36 g)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%, 224 mg)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g) - as promoter/ionic liquid
-
Water (3 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer, stir bar, and heating mantle
-
Ethyl acetate or diethyl ether for extraction
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride (3 g), water (3 mL), and DABCO (20 mol%) in a 50 mL round-bottom flask.
-
To this system, add 3,4-difluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).
-
Equip the flask with a reflux condenser and stir the mixture vigorously at 50 °C.
-
Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40-60 minutes.[11]
-
After the reaction is complete, cool the mixture to room temperature. The product may separate as a solid or an oil.
-
Extract the product with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purify the product further by recrystallization from ethanol/water or by column chromatography on silica gel if necessary.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcps.org [ijcps.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Determining the Cytotoxicity of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer properties.[1][2][3] A critical initial step in evaluating the potential of these compounds as therapeutic agents is to determine their cytotoxic effects on cancer cells. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how these derivatives affect cell proliferation and survival.[4][5]
This document provides a detailed protocol for assessing the cell viability of various cancer cell lines treated with cinnamic acid derivatives using the widely accepted MTT assay.[4][6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][8] The amount of formazan produced is directly proportional to the number of living cells.[1][5]
Key Experimental Considerations
Solubility of Cinnamic Acid Derivatives: Cinnamic acid and many of its derivatives have low aqueous solubility.[9][10] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, before diluting it into the cell culture medium.[9][11] The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of solvent) must be included in the experiment.[9]
Cell Line Selection and Seeding Density: The choice of cell line should be relevant to the research question (e.g., a specific type of cancer).[2][12] The optimal cell seeding density needs to be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and that the absorbance values fall within the linear range of the assay.[13][14]
Experimental Protocol: MTT Assay
This protocol is a general guideline and may require optimization for specific cell lines and cinnamic acid derivatives.[15]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cinnamic acid derivatives
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates[16]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)[16]
-
Microplate reader capable of measuring absorbance at 570 nm[6][8]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the cinnamic acid derivatives from a concentrated stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include the following controls:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1][5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the cinnamic acid derivative using the following formula:[5]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12][17]
-
Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the results.[18][19]
Data Presentation
The cytotoxic effects of a series of cinnamic acid derivatives can be summarized in a table for easy comparison.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM)[2][3][12] |
| Derivative A | A-549 (Lung) | 48 | 15.2 |
| Derivative B | A-549 (Lung) | 48 | 25.8 |
| Derivative C | MCF-7 (Breast) | 48 | 10.5 |
| Derivative D | MCF-7 (Breast) | 48 | 32.1 |
| Positive Control (e.g., Doxorubicin) | A-549 (Lung) | 48 | 1.2 |
| Positive Control (e.g., Doxorubicin) | MCF-7 (Breast) | 48 | 0.8 |
Visualizing Experimental Workflow and Cellular Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the potential cellular mechanisms of action of cinnamic acid derivatives.
Caption: Workflow of the MTT cell viability assay.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. atcc.org [atcc.org]
- 14. materialneutral.info [materialneutral.info]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 3,4-Difluorohydrocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid and its derivatives have been identified as a promising class of compounds with significant anti-inflammatory properties.[1][2] These molecules are known to modulate crucial inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade and the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] 3,4-Difluorohydrocinnamic acid, a fluorinated analog of hydrocinnamic acid, is of particular interest due to the potential for enhanced metabolic stability and biological activity conferred by fluorine substitution.[2]
This document provides a comprehensive guide to the in vitro evaluation of the anti-inflammatory potential of this compound. While specific experimental data for this compound is not extensively available in public literature, the following protocols are based on established assays for assessing the anti-inflammatory effects of related cinnamic acid derivatives.[1][2]
Potential Mechanisms of Action
Cinnamic acid derivatives typically exert their anti-inflammatory effects by interfering with pro-inflammatory signaling pathways. The primary molecular targets include:
-
NF-κB Pathway: This transcription factor is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Cinnamic acid derivatives have been shown to inhibit NF-κB activation, leading to a downregulation of the inflammatory response.[1]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are pivotal enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX enzymes, especially the inducible COX-2 isoform, is a primary mechanism for many anti-inflammatory drugs.[1]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the production of leukotrienes, another class of inflammatory mediators.[3]
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay determines the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[2]
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[4][6]
-
-
Data Analysis: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay
This protocol measures the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line and culture reagents (as above)
-
LPS from E. coli
-
This compound
-
Human or Mouse TNF-α and IL-6 ELISA kits[7]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay (Steps 1-4).
-
Supernatant Collection: After 24 hours of stimulation, centrifuge the 96-well plate at a low speed to pellet the cells and collect the supernatant.
-
Cytokine Quantification:
-
Data Analysis: Calculate the percentage of inhibition of each cytokine for each concentration of the test compound relative to the LPS-stimulated control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[10][11]
-
COX inhibitor screening assay kit (colorimetric or fluorometric)[12][13][14]
-
Arachidonic acid (substrate)[11]
-
This compound
-
Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls[1]
-
96-well plates
-
Microplate reader
Protocol:
-
Assay Preparation: Prepare the reaction mixture in a 96-well plate containing the assay buffer and the respective COX enzyme (COX-1 or COX-2).
-
Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control.[1]
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the product formation (e.g., prostaglandin G2 or PGF2α) using a colorimetric or fluorometric method as per the assay kit instructions.[13][14] The peroxidase activity of COX is often utilized for detection, where the appearance of an oxidized chromogen is monitored.[10]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages.
| Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | 25.8 ± 1.5 | 0 |
| 1 | 22.1 ± 1.3 | 14.3 |
| 10 | 15.4 ± 1.1 | 40.3 |
| 50 | 8.9 ± 0.8 | 65.5 |
| 100 | 5.2 ± 0.5 | 79.8 |
Data are presented as mean ± SD and are representative.
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages.
| Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | 50 ± 5 | - | 30 ± 4 | - |
| LPS (1 µg/mL) | 1250 ± 80 | 0 | 850 ± 60 | 0 |
| 1 | 1080 ± 75 | 13.6 | 760 ± 55 | 10.6 |
| 10 | 750 ± 60 | 40.0 | 520 ± 40 | 38.8 |
| 50 | 420 ± 35 | 66.4 | 280 ± 25 | 67.1 |
| 100 | 250 ± 20 | 80.0 | 150 ± 15 | 82.4 |
Data are presented as mean ± SD and are representative.
Table 3: Inhibitory Activity of this compound on COX-1 and COX-2 Enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 25.6 | >3.9 |
| SC-560 (Positive Control) | 0.009 | 6.3 | 0.0014 |
| Celecoxib (Positive Control) | 15 | 0.05 | 300 |
Data are representative IC50 values.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Nitric Oxide (NO) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 7. evetechnologies.com [evetechnologies.com]
- 8. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altasciences.com [altasciences.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 3,4-Difluorohydrocinnamic Acid as a Precursor for 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3,4-difluorohydrocinnamic acid and its derivatives, such as trans-3,4-difluorocinnamic acid, as versatile precursors in the synthesis of potent 5-HT3 receptor antagonists. The protocols and data presented herein are intended to facilitate research and development in the field of antiemetics and other therapeutic areas where 5-HT3 receptor modulation is a key target.
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel pivotal in mediating the vomiting reflex, making it a prime target for antiemetic therapies, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).[1] The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] Trans-3,4-difluorocinnamic acid, a fluorinated building block, has emerged as a valuable scaffold for the synthesis of novel 5-HT3 antagonists, particularly substituted isoquinolones.[1][2] Derivatives of trans-3,4-difluorocinnamic acid have been shown to exhibit potent antagonism at the 5-HT3 receptor.[1]
Data Presentation
The following table summarizes the biological activity of substituted isoquinolones derived from a trans-3,4-difluorocinnamic acid precursor, alongside comparative data for established 5-HT3 antagonists to provide a benchmark for potency.
| Compound Class/Compound | Target | Biological Activity | In Vivo Efficacy (ID50) | Reference |
| Substituted Isoquinolones | 5-HT3 Receptor | Potent Antagonism | 0.35 µg/kg | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a general experimental workflow for the synthesis and evaluation of 5-HT3 antagonists derived from 3,4-difluorocinnamic acid.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative 6,7-difluoro-isoquinolinone derivative and its subsequent evaluation in a competitive binding assay.
Protocol 1: Synthesis of a 6,7-Difluoro-isoquinolinone Derivative via Curtius Rearrangement
This protocol outlines a general multi-step synthesis of a 6,7-difluoro-isoquinolinone core structure from trans-3,4-difluorocinnamic acid. The key transformation is a Curtius rearrangement.[1]
Materials:
-
trans-3,4-Difluorocinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Lewis acid (e.g., AlCl₃, optional for cyclization)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend trans-3,4-difluorocinnamic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) and a catalytic amount of anhydrous DMF.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude trans-3,4-difluorocinnamic acyl chloride.
-
-
Acyl Azide Formation:
-
Dissolve the crude acyl chloride in anhydrous acetone and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours.
-
Quench the reaction by carefully adding cold water. Extract the acyl azide product with toluene or ethyl acetate.
-
Wash the combined organic layers with cold water and brine, then dry over anhydrous Na₂SO₄. Caution: Acyl azides are potentially explosive. Handle with care, avoid heating the isolated azide, and use appropriate personal protective equipment.
-
-
Curtius Rearrangement and Intramolecular Cyclization:
-
Carefully concentrate the dried organic solution containing the acyl azide under reduced pressure at a low temperature.
-
Re-dissolve the crude acyl azide in anhydrous toluene.
-
Heat the solution to reflux (typically 80-110 °C) to induce the Curtius rearrangement. The rearrangement is accompanied by the evolution of N₂ gas and leads to the formation of a vinyl isocyanate intermediate. Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
For the intramolecular cyclization to the isoquinolinone, a Lewis acid catalyst may be required. After the rearrangement is complete, cool the reaction mixture and add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise. The reaction may then be heated to promote cyclization.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench by carefully pouring it over crushed ice and a dilute HCl solution.
-
-
Work-up and Purification:
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 6,7-difluoro-isoquinolinone derivative.
-
Protocol 2: 5-HT3 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of the synthesized compounds for the 5-HT3 receptor using a radioligand displacement assay.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells)
-
Radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron)
-
Unlabeled potent 5-HT3 antagonist for determining non-specific binding (e.g., tropisetron or ondansetron)
-
Synthesized 6,7-difluoro-isoquinolinone derivatives (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup:
-
In a 96-well microplate, prepare triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]granisetron) to all wells.
-
To the non-specific binding wells, add a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron).
-
To the test wells, add serial dilutions of the synthesized 6,7-difluoro-isoquinolinone derivative.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
By following these protocols, researchers can effectively synthesize and evaluate novel 5-HT3 antagonists derived from this compound, contributing to the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Difluorohydrocinnamic Acid
Welcome to the technical support center for the synthesis of 3,4-Difluorohydrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of this compound, primarily through the hydrogenation of trans-3,4-Difluorocinnamic acid. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the catalytic hydrogenation of trans-3,4-Difluorocinnamic acid. This reaction specifically reduces the carbon-carbon double bond of the propenoic acid side chain without affecting the aromatic ring or the carboxylic acid group. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[1]
Q2: I am having trouble dissolving the starting material, trans-3,4-Difluorocinnamic acid. What can I do?
A2: trans-3,4-Difluorocinnamic acid is known to be soluble in methanol.[1] If you are facing solubility issues in other solvents, consider the following options:
-
Increase the temperature: Gently warming the solvent can help improve solubility.[1]
-
Change the solvent: Protic solvents like ethanol or acetic acid are generally good choices for hydrogenation reactions with Pd/C.[1] If your reaction conditions allow, you could also consider more polar aprotic solvents like DMF or DMSO where cinnamic acid derivatives often show better solubility.[1]
-
Use a co-solvent: Employing a mixed solvent system might enhance solubility.
-
Sonication: Using an ultrasonic bath can aid in dissolving the solid material by breaking up particles.[1]
Q3: Are there any major safety precautions I should be aware of during the hydrogenation?
A3: Yes, working with hydrogen gas and a palladium catalyst requires specific safety measures. Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially when dry and finely divided. Always handle Pd/C in an inert atmosphere (e.g., nitrogen or argon) when possible, and do not allow the catalyst to dry completely in the air, especially after the reaction. Ensure the reaction is performed in a well-ventilated fume hood and that all equipment is properly grounded.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Question: My hydrogenation reaction of trans-3,4-Difluorocinnamic acid resulted in a very low yield or no product at all. What are the possible causes and solutions?
Answer: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may have lost its activity.
-
Solution: Use a fresh batch of Pd/C catalyst. Ensure the catalyst has been stored properly under an inert atmosphere.[1]
-
-
Catalyst Poisoning: Impurities in the starting material or solvent can "poison" the catalyst, rendering it ineffective.
-
Solution: Purify the trans-3,4-Difluorocinnamic acid, for instance, by recrystallization, before the hydrogenation.[1] Ensure you are using high-purity, anhydrous solvents.
-
-
Insufficient Hydrogen: The reaction may be starved of hydrogen.
-
Incorrect Solvent Choice: Some solvents can inhibit the catalyst's activity.
Issue 2: The Reaction is Very Slow or Incomplete
Question: I am observing very slow conversion, or the reaction stalls before all the starting material is consumed. How can I improve the reaction rate and achieve full conversion?
Answer: Slow or incomplete reactions are often related to reaction kinetics and conditions.
Potential Causes & Recommended Solutions:
-
Low Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Solution: Increase the catalyst loading. A typical starting point is 5-10 mol% of Pd/C relative to the substrate.
-
-
Poor Mixing: In a heterogeneous catalysis reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface and hydrogen.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture.
-
-
Low Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy.
-
Solution: Cautiously increase the reaction temperature. Monitor the reaction closely, as higher temperatures can sometimes lead to side reactions.
-
Data Presentation
The yield of this compound is highly dependent on the experimental conditions. The following table summarizes how different parameters can be adjusted to optimize the yield.
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Recommendation |
| Catalyst | Fresh, active 5-10% Pd/C | High | Use a new bottle of catalyst if activity is questionable.[1] |
| Old or poorly stored Pd/C | Low to None | Replace the catalyst. | |
| Hydrogen Pressure | High pressure (e.g., >50 psi) | Generally Higher | Use a high-pressure reactor for efficient and complete reactions.[3] |
| Atmospheric pressure (balloon) | Moderate to High | Ensure the system is leak-proof and the balloon is large enough.[2] | |
| Solvent | Ethanol, Methanol, Acetic Acid | Good | These are standard and effective solvents for this type of reaction.[1] |
| Dioxane, DCM | Potentially Lower | May be less effective; consider switching to a protic solvent.[2][3] | |
| Temperature | Room Temperature | Generally Good | This is the standard starting temperature. |
| Elevated Temperature | May Increase Rate | Increase temperature cautiously if the reaction is slow. | |
| Purity of Starting Material | High Purity | High | Recrystallize the starting material if impurities are suspected.[1] |
| Contains Impurities | Low (due to catalyst poisoning) | Purification is essential for consistent results. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines the reduction of the double bond in trans-3,4-Difluorocinnamic acid to yield this compound.
Materials:
-
trans-3,4-Difluorocinnamic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (anhydrous)
-
Hydrogen gas
-
Hydrogenation flask or a high-pressure reactor
-
Filtration aid (e.g., Celite)
Procedure:
-
Dissolve the Substrate: In a hydrogenation flask, dissolve trans-3,4-Difluorocinnamic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.[1]
-
Add Catalyst: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Setup Hydrogenation: Securely attach the flask to the hydrogenation apparatus.
-
Purge the System: Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (either from a balloon or a pressurized source) overnight.
-
Monitor the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Purification challenges of 3,4-Difluorohydrocinnamic acid
Welcome to the technical support center for 3,4-Difluorohydrocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges associated with this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities typically arise from the synthetic route used. A frequent synthesis method is the catalytic hydrogenation of trans-3,4-difluorocinnamic acid. Impurities from this process can include:
-
Unreacted Starting Material: Residual trans-3,4-difluorocinnamic acid.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium on carbon).
-
Over-reduction Products: In some cases, reduction of the aromatic ring can occur under harsh conditions, leading to cyclohexyl derivatives.
-
Solvent Residues: Residual solvents from the reaction and workup.
-
Positional Isomers: If the starting trans-3,4-difluorocinnamic acid was not pure, other difluorohydrocinnamic acid isomers could be present.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: A mixed solvent system of ethanol and water is a commonly used and effective choice for the recrystallization of this compound. The compound is soluble in hot ethanol/water and less soluble at room temperature, which allows for good recovery of purified crystals upon cooling.[1] Other potential solvent systems could include ethanol/heptane or toluene, though small-scale solubility tests are always recommended to find the optimal system.[2]
Q3: My purified this compound has a yellowish tint. How can I remove colored impurities?
A3: The presence of colored byproducts is a common issue. To address this, you can add a small amount of activated charcoal to the hot solution during recrystallization. After a few minutes of boiling, perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[1][3]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended to confirm the purity and identity of this compound:
-
¹H NMR Spectroscopy: To confirm the structure and check for the absence of vinylic protons from the cinnamic acid starting material.
-
Mass Spectrometry: To confirm the molecular weight (186.15 g/mol ).
-
HPLC: To determine the purity level and quantify any remaining impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.[1][3] | Re-heat the solution to redissolve the oil. Add a small amount of the more "soluble" solvent (e.g., ethanol). Allow the solution to cool very slowly to encourage crystal formation. Scratching the inside of the flask or seeding with a pure crystal can also help.[2] |
| Low Recovery of Purified Product | Too much solvent was used, leading to significant product loss in the mother liquor.[2] | Before recrystallization, ensure you are using the minimum amount of hot solvent needed to dissolve the crude product. If recovery is low, you can try to evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals. |
| Product Crashes Out of Solution Too Quickly | The solution was cooled too rapidly, trapping impurities within the crystals. | Allow the hot, clear solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[2] |
| Colored Impurities Remain After Recrystallization | The impurities are co-crystallizing with the product. | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1][3] |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Compound from Impurities | The eluent (solvent system) is not optimal. It may be too polar, causing everything to elute together, or not polar enough, causing everything to stick to the column.[3] | Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. An ideal system will give your desired product an Rf value of ~0.3-0.4 and show good separation from impurities. |
| The Column Runs Dry | The solvent level dropped below the top of the silica gel. | This can cause cracks and channels in the silica bed, leading to very poor separation. Always ensure there is enough solvent in the reservoir above the silica. |
| Streaking or Tailing of the Compound on TLC/Column | The compound is very polar and is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of acetic acid to the eluent to protonate the carboxylic acid, which can reduce tailing and improve peak shape. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture and heat the solution on a hot plate with stirring.[1]
-
Add Solvent: Continue to add the hot solvent mixture dropwise until all the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]
-
Hot Filtration: Perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove any insoluble impurities (and charcoal, if used).[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Select Solvent System: Using TLC, determine a suitable mobile phase (eluent). A good starting point for this compound is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexanes:EtOAc:AcOH).
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.[2]
-
Elution: Add the mobile phase to the column and begin collecting fractions. You can gradually increase the polarity of the mobile phase (e.g., by increasing the ethyl acetate concentration) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2][3]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2][3]
Visualized Workflows
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 3,4-Difluorohydrocinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-difluorohydrocinnamic acid. The guidance addresses common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound is typically a two-step process. First, an unsaturated precursor, trans-3,4-difluorocinnamic acid, is synthesized. Common methods for this initial step include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction.[1] The second step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative, most commonly through catalytic hydrogenation.[2][3]
Q2: What are the typical impurities I might encounter in the synthesis of the trans-3,4-difluorocinnamic acid precursor?
A2: Impurities in trans-3,4-difluorocinnamic acid often depend on the synthetic method used.[4] For the widely used Knoevenagel-Doebner condensation, common impurities include:
-
cis-3,4-Difluorocinnamic acid: This geometric isomer can form as a minor byproduct.[4]
-
Unreacted Starting Materials: Residual 3,4-difluorobenzaldehyde and malonic acid may be present.[4]
-
Positional Isomers: If the starting 3,4-difluorobenzaldehyde is not pure, other difluorocinnamic acid isomers (e.g., 2,4- or 3,5-) could be present in trace amounts.[4]
Q3: How can I purify the crude trans-3,4-difluorocinnamic acid before the reduction step?
A3: Recrystallization is a highly effective method for purifying crude trans-3,4-difluorocinnamic acid.[5][6] A mixed solvent system, such as ethanol and water, is commonly used.[4] The crude product is dissolved in a minimal amount of the hot solvent mixture, and upon slow cooling, the purified trans-isomer crystallizes out, leaving many impurities in the solution.[4] If the solution is colored, activated charcoal can be used to remove colored impurities before hot filtration.[5]
Q4: My catalytic hydrogenation of trans-3,4-difluorocinnamic acid is slow or incomplete. What are the possible causes?
A4: Several factors can lead to a slow or incomplete hydrogenation reaction.[2] These include:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may have lost its activity over time.[2]
-
Catalyst Poisoning: Impurities in the starting trans-3,4-difluorocinnamic acid could be poisoning the catalyst.[2]
-
Hydrogen Pressure: Insufficient hydrogen pressure can significantly slow down the reaction rate.[2]
-
Catalyst Loading: The amount of catalyst may be too low for a complete reaction in a reasonable timeframe.[2]
Troubleshooting Guides
Guide 1: Side Reactions in the Synthesis of trans-3,4-Difluorocinnamic Acid (Precursor)
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield | Incomplete reaction during Knoevenagel-Doebner condensation. | Increase reaction time or temperature. Ensure the appropriate base catalyst (e.g., pyridine with a catalytic amount of piperidine) is used.[5] | Increased conversion of starting materials to the desired product. |
| Presence of cis-isomer | The reaction conditions may favor the formation of both cis and trans isomers. | The trans-isomer is typically the major product. Purification by recrystallization from an ethanol/water mixture is effective in separating the trans-isomer from the more soluble cis-isomer.[4] | A purified product with high isomeric purity (>98% trans). |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. | Ensure the correct solvent system is used (e.g., ethanol/water). After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly. Seeding with a pure crystal can help induce crystallization.[4] | Formation of a crystalline solid instead of an oil upon cooling. |
Guide 2: Side Reactions in the Reduction of trans-3,4-Difluorocinnamic Acid
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Hydrogenation | The reaction mixture still contains unreacted trans-3,4-difluorocinnamic acid. | Increase Hydrogen Pressure: If using a balloon, switch to a Parr shaker or similar apparatus that allows for higher, sustained hydrogen pressures.[2] Increase Catalyst Loading: A higher loading of Pd/C may be necessary for a complete reaction.[2] | Complete conversion to this compound, confirmed by techniques like NMR or LC-MS. |
| No Reaction or Very Slow Reaction | The catalyst may be inactive or poisoned. | Use Fresh Catalyst: Pd/C can lose activity over time. Use a fresh batch.[2] Purify Starting Material: Recrystallize the trans-3,4-difluorocinnamic acid to remove impurities that could poison the catalyst.[2] Check Solvent: Ensure a suitable solvent like ethanol or ethyl acetate is used, as some solvents can inhibit the catalyst.[2] | The reaction proceeds at a reasonable rate. |
| Safety Concerns with Hydrogen Gas | Using pressurized hydrogen gas can be hazardous. | Consider Transfer Hydrogenation: This is an alternative that avoids using hydrogen gas. A hydrogen donor like formic acid or ammonium formate can be used with a palladium catalyst.[2] | Successful reduction of the double bond without the need for a high-pressure hydrogenation setup. |
Data Presentation
Table 1: Comparison of Synthetic Routes to trans-3,4-Difluorocinnamic Acid
| Feature | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Aryl Starting Material | 3,4-Difluorobenzaldehyde | 3,4-Difluorobenzaldehyde | 3,4-Difluorohalobenzene |
| C2-Source | Acetic Anhydride | Malonic Acid | Acrylic Acid / Acrylates |
| Catalyst/Base | Alkali salt of the carboxylic acid | Pyridine/Piperidine | Palladium Catalyst/Base |
| Temperature | High (180-200 °C) | Moderate to High (80-140 °C) | Moderate to High (80-150 °C) |
| Advantages | Classic, well-established method | Good yields, milder conditions than Perkin | High functional group tolerance |
| Disadvantages | High temperatures, potential side products | Requires an active methylene compound | Cost of palladium catalyst |
| Typical Yield | 60-75% | 70-90% | 75-95% |
| Data compiled from BenchChem Application Notes.[5] |
Table 2: Physicochemical Properties
| Property | trans-3,4-Difluorocinnamic Acid | This compound |
| Molecular Formula | C₉H₆F₂O₂ | C₉H₈F₂O₂ |
| Molecular Weight | 184.14 g/mol [2] | 186.16 g/mol [] |
| Appearance | White to off-white solid[1] | Not specified (expected to be a solid) |
| Melting Point | 194-198 °C[1] | Not specified |
| CAS Number | 112897-97-9[1] | 161712-75-0[] |
Experimental Protocols
Protocol 1: Synthesis of trans-3,4-Difluorocinnamic Acid via Knoevenagel-Doebner Condensation
This protocol is adapted from established methods for synthesizing cinnamic acid derivatives.[5][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine, which acts as the solvent.[5]
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 equivalents) to the solution.[5]
-
Heating: Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[5][8]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.[5] The crude product can then be recrystallized from an ethanol/water mixture to yield pure trans-3,4-difluorocinnamic acid.[5]
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines the reduction of the double bond in trans-3,4-difluorocinnamic acid.[2]
-
Dissolve Substrate: In a hydrogenation flask, dissolve trans-3,4-difluorocinnamic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.[2]
-
Add Catalyst: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight).[2]
-
Hydrogenation: Place the flask on a hydrogenation apparatus (e.g., a Parr shaker). Purge the flask with hydrogen gas and then pressurize it to the desired level (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or LC-MS indicates the reaction is complete.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with an inert gas like nitrogen. Remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite®.[2]
-
Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound, which can be purified further if necessary.[2]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical flow for troubleshooting hydrogenation side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Cinnamic Acids
Welcome to the technical support center for the synthesis and optimization of fluorinated cinnamic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated cinnamic acids?
A1: The most frequently employed methods for synthesizing fluorinated cinnamic acids include the Knoevenagel condensation, the Perkin reaction, the Heck reaction, and the Suzuki-Miyaura coupling.
-
Knoevenagel Condensation: This reaction involves the condensation of a fluorinated benzaldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine and piperidine.[1][2] It is often preferred for its high yields and relatively mild reaction conditions.[2]
-
Perkin Reaction: This method utilizes the condensation of a fluorinated aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) and an alkali salt of the acid (e.g., sodium acetate) to form the corresponding α,β-unsaturated acid.[3][4]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to synthesize fluorinated cinnamic acid derivatives by coupling a fluorinated aryl halide with an acrylate.[5][6]
-
Suzuki-Miyaura Coupling: This is another powerful palladium-catalyzed cross-coupling reaction between a fluorinated arylboronic acid and an acrylic acid derivative to form the C-C bond of the cinnamic acid.[7][8]
Q2: How does the position of the fluorine atom on the aromatic ring affect the reaction?
A2: The position and number of fluorine substituents on the benzaldehyde or aryl halide can significantly impact the reactivity of the starting material. Fluorine is an electron-withdrawing group, which generally makes the carbonyl carbon of a benzaldehyde more electrophilic and more susceptible to nucleophilic attack in reactions like the Knoevenagel condensation.[9] However, ortho-substituted fluorine atoms can introduce steric hindrance, which might necessitate slightly more forcing reaction conditions, such as gentle heating, to achieve a good yield.[9] In cross-coupling reactions, the position of the fluorine can influence the oxidative addition step.
Q3: What are common side reactions to be aware of during the synthesis of fluorinated cinnamic acids?
A3: Common side reactions include:
-
Self-condensation of the aldehyde or ketone: This can occur in base-catalyzed reactions if the carbonyl compound possesses α-hydrogens. Using aromatic aldehydes, which lack α-hydrogens, minimizes this.[10]
-
Michael Addition: The α,β-unsaturated product can sometimes react with another molecule of the active methylene compound, especially if a strong base is used or there is an excess of the nucleophile.[11]
-
Cannizzaro Reaction: This can be a side reaction for non-enolizable aldehydes under strong basic conditions.[12]
-
Polymerization: The product may polymerize under harsh reaction conditions.[11]
-
Protodefluorination: In some cases, particularly with electron-rich fluoroarenes, cleavage of the C-F bond can occur. Ensuring anhydrous reaction conditions can help mitigate this.[9]
Q4: What are the best practices for purifying fluorinated cinnamic acids?
A4: Purification of fluorinated cinnamic acids typically involves recrystallization or column chromatography.
-
Recrystallization: This is a common and effective method for obtaining highly pure crystalline products. A suitable solvent system (e.g., ethanol/water) is chosen where the compound is soluble at high temperatures and insoluble at low temperatures.[1][13]
-
Work-up Procedure: A typical work-up involves quenching the reaction, followed by acidification (e.g., with HCl) to precipitate the cinnamic acid. The crude product is then collected by vacuum filtration and washed with cold water to remove soluble impurities.[13][14]
-
Removal of Unreacted Aldehyde: Unreacted fluorinated benzaldehyde can often be removed by steam distillation or by washing the alkaline solution of the cinnamate salt with an organic solvent before acidification.[1][14]
Troubleshooting Guides
Low Product Yield
Issue: My reaction is resulting in a low yield of the desired fluorinated cinnamic acid.
This is a common issue that can arise from several factors depending on the chosen synthetic route. The following tables provide potential causes and suggested solutions for the Knoevenagel condensation and Perkin reaction.
Knoevenagel Condensation Troubleshooting
| Potential Cause | Suggested Solutions |
| Inactive or Insufficient Catalyst | - Use a fresh or recently purified catalyst (e.g., piperidine, pyridine). - Optimize the catalyst loading; too little can lead to an incomplete reaction, while too much can cause side reactions.[9] |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Gentle heating (e.g., 40-80°C) can often improve the rate and yield, but excessive heat can lead to decomposition.[9] |
| Incomplete Reaction | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Steric Hindrance | - For ortho-substituted fluorinated benzaldehydes, slightly higher temperatures or longer reaction times may be necessary to overcome steric effects.[11] |
| Presence of Water | - Use anhydrous solvents and reagents, as water can interfere with the catalyst and reaction equilibrium. |
| Impure Reactants | - Ensure the purity of the fluorinated benzaldehyde and the active methylene compound. Impurities can inhibit the catalyst or lead to side products.[9] |
Perkin Reaction Troubleshooting
| Potential Cause | Suggested Solutions |
| Insufficient Temperature | - The Perkin reaction often requires high temperatures (e.g., 160-180°C) to proceed efficiently.[15] Ensure the reaction is heated to the appropriate temperature. |
| Inactive Base/Catalyst | - Use anhydrous sodium or potassium acetate. The presence of moisture can deactivate the catalyst.[16] |
| Suboptimal Reagent Ratio | - Optimize the ratio of the fluorinated benzaldehyde, acetic anhydride, and acetate salt. A common ratio is 1:1.5:0.6 of aldehyde:anhydride:acetate.[1] |
| Short Reaction Time | - These reactions can be slow and may require several hours of heating. Monitor the reaction by TLC to determine the optimal time.[17] |
| Formation of Tar-like Substances | - This may be due to localized overheating. Ensure vigorous stirring and consider using a solvent to aid in heat distribution. |
Product Impurities
Issue: My final product is impure, containing starting materials or side products.
Troubleshooting Impurities
| Potential Cause | Suggested Solutions |
| Unreacted Fluorinated Benzaldehyde | - During workup, after basifying the reaction mixture to form the sodium salt of the cinnamic acid, perform steam distillation or extract with an organic solvent (e.g., diethyl ether) to remove the volatile aldehyde before acidification.[1][14] |
| Side Products from Michael Addition | - Use a weaker base as a catalyst. - Carefully control the stoichiometry of the reactants.[9] |
| Formation of Self-Condensation Products | - This is less of an issue with aromatic aldehydes but ensure that the reaction conditions are not too harsh (e.g., overly strong base). |
| Resinous Byproducts | - During the workup of a Perkin reaction, after neutralizing and before acidifying, you can add activated charcoal to the hot solution and filter to remove colored and resinous impurities.[14] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Fluorinated Benzaldehydes
| Fluorinated Benzaldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Difluorobenzaldehyde | Malonic Acid | Pyridine/Piperidine | Pyridine | 110 | 1.5 | High (not specified) | [1] |
| 4-Fluorobenzaldehyde | Malononitrile | - | None (Mechanochemical) | Room Temp | 0.5 | High (not specified) | |
| 2-Chloro-6-fluorobenzaldehyde | Methyl Cyanoacetate | Piperidine | Not specified | Not specified | Not specified | Not specified | [9] |
| Various Benzaldehydes | Malonic Acid | Ammonium Bicarbonate | None (Solvent-free) | 140 | 2 | 73 | [13][18] |
Table 2: Reaction Conditions for Perkin and Heck Reactions for Fluorinated Cinnamic Acid Synthesis
| Reaction Type | Fluorinated Substrate | Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Perkin | 3,4-Difluorobenzaldehyde | Acetic Anhydride | Sodium Acetate | None | High (not specified) | Not specified | Not specified | [1] |
| Heck | 1-Bromo-3,4-difluorobenzene | Acrylic Acid | Pd(OAc)₂ / Triethylamine | Acetonitrile | 80-90 | 1-2 | High (not specified) | [1] |
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Synthesis of trans-3,4-Difluorocinnamic Acid
This protocol is adapted from a general procedure for the Knoevenagel-Doebner condensation.[1]
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.0 eq).
-
Add pyridine (approximately 1.6 mL per mmol of aldehyde) to dissolve the solids.
-
Add a catalytic amount of piperidine (e.g., 2 drops).
-
Place the flask in a preheated oil bath at 110°C and stir the reaction mixture for 1.5 hours. Monitor the evolution of CO₂ gas, which indicates the reaction is proceeding.
-
Monitor the disappearance of the benzaldehyde by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl until the solution is acidic (check with pH paper). This will precipitate the fluorinated cinnamic acid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any pyridine hydrochloride.
-
Dry the crude product. For higher purity, recrystallize the trans-3,4-difluorocinnamic acid from an ethanol/water mixture.
Protocol 2: Perkin Reaction for the Synthesis of a Fluorinated Cinnamic Acid
This is a general procedure for the Perkin reaction.[1][14]
Materials:
-
Fluorinated Benzaldehyde (e.g., 3,4-difluorobenzaldehyde) (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Anhydrous Sodium Acetate (0.6 eq)
-
Saturated Sodium Carbonate solution
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Charcoal (optional)
Procedure:
-
In a round-bottom flask, combine the fluorinated benzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Attach an air condenser and heat the mixture in an oil bath to 170-180°C for 3-5 hours.
-
After the reaction is complete, allow the mixture to cool slightly and pour the hot mixture into a larger flask containing water.
-
Add a saturated sodium carbonate solution slowly until the mixture is alkaline to neutralize the acids.
-
Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is clear.
-
(Optional) Add a small amount of activated charcoal to the hot solution to decolorize it and filter while hot.
-
Cool the filtrate and slowly acidify with concentrated HCl with stirring until the precipitation of the fluorinated cinnamic acid is complete.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the white crystals by vacuum filtration and wash with cold water.
-
Dry the product. Recrystallization from a suitable solvent can be performed for further purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. fchpt.stuba.sk [fchpt.stuba.sk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.tue.nl [pure.tue.nl]
Troubleshooting low cell permeability of cinnamic acid derivatives
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low cell permeability of cinnamic acid derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during cell permeability experiments with cinnamic acid derivatives.
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 or PAMPA Assays
Question: My cinnamic acid derivative shows very low Papp values in my permeability assay. What are the potential causes and how can I troubleshoot this?
Answer: Low Papp values for cinnamic acid derivatives are a common challenge, often linked to their physicochemical properties. The issue can stem from characteristics of the compound itself or the experimental setup.
Potential Causes & Solutions:
-
Poor Aqueous Solubility: Many cinnamic acid derivatives have low water solubility, which can limit the concentration of the compound available for transport.[1][2]
-
High Polarity: The presence of multiple hydroxyl groups on the phenyl ring increases polarity, which can hinder passive diffusion across the lipophilic cell membrane.[5]
-
Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell, reducing net permeability.[7][8][9] Cinnamic acid derivatives have been shown to interact with efflux pumps.[8][10][11][12]
-
Solution: Conduct a bi-directional Caco-2 assay (measuring transport from apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio (ER). An ER greater than 2 suggests active efflux.[1][7] You can confirm this by co-incubating with known efflux pump inhibitors like verapamil (for P-gp).[7][13]
-
-
Compound Adsorption (Non-specific Binding): Highly lipophilic compounds can stick to plasticware (e.g., transwell plates) or the cell monolayer itself, reducing the concentration available for measurement.
-
Solution: To mitigate this, consider adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber. For highly lipophilic compounds, measuring the disappearance from the apical (donor) side can also provide a reasonable permeability estimate.[14]
-
-
Assay Integrity Issues: In Caco-2 assays, a compromised cell monolayer (low TEER values) can lead to inaccurate results. In PAMPA, an unstable artificial membrane can affect outcomes.
Troubleshooting Workflow for Low Permeability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
How to increase the solubility of 3,4-Difluorohydrocinnamic acid for bioassays
This guide provides researchers, scientists, and drug development professionals with practical solutions for increasing the solubility of 3,4-Difluorohydrocinnamic acid for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for bioassays?
A1: this compound is a carboxylic acid derivative. Like many organic acids with a significant nonpolar hydrocarbon component, its solubility in aqueous solutions, such as typical bioassay buffers, can be limited.[1][2] Achieving a desired concentration without precipitation is crucial for obtaining accurate and reproducible experimental results. Poor solubility can lead to underestimated potency and misleading structure-activity relationships.
Q2: What are the first steps I should take to dissolve this compound?
A2: The initial approach should be to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and miscibility with water.[3][4] From this stock, the compound can be serially diluted into your final aqueous assay buffer.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[5] In an alkaline solution (pH > pKa), the carboxylic acid group deprotonates to form a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in water.[6][7] Conversely, in acidic solutions (pH < pKa), the compound will be in its less soluble, protonated form.
Q4: What should I do if the compound precipitates when I add my stock solution to the aqueous assay buffer?
A4: Precipitation upon dilution indicates that the compound's solubility limit in the final buffer has been exceeded. This can happen if the final concentration of the organic co-solvent (like DMSO) is too low to maintain solubility. To resolve this, you can either lower the final concentration of the acid or slightly increase the percentage of the co-solvent in the final assay medium, ensuring it remains within a non-toxic range for your specific cell line or assay system.[8]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | The chosen solvent is inappropriate. While DMSO is a strong solvent, for highly crystalline materials, gentle warming or sonication may be required. | Try gentle warming (e.g., 37°C) or sonication to aid dissolution. If unsuccessful, consider another polar, aprotic solvent like Dimethylformamide (DMF). Always check for compound stability at elevated temperatures. |
| A stock solution is clear, but the compound precipitates upon dilution into the final aqueous buffer. | The aqueous solubility limit has been exceeded. The final co-solvent concentration is insufficient to keep the compound in solution. | Option 1: Lower the final desired concentration of the compound. Option 2: Increase the final co-solvent (e.g., DMSO) concentration. Crucially, you must validate the tolerance of your specific assay to the solvent concentration.Option 3: Use the pH adjustment method (see Protocol 2) to create a more soluble salt form. |
| The required concentration of the compound necessitates a solvent concentration that is toxic to my cells. | The chosen solubilization method is incompatible with the biological assay's constraints.[9][10] | Option 1: Switch to the pH adjustment method (Protocol 2) to prepare an aqueous stock solution, eliminating the need for an organic co-solvent. Option 2: Investigate alternative, less toxic solvents, although these are less common.[11] Option 3: Re-evaluate the required concentration. Is it possible to achieve the scientific goal at a lower, more soluble concentration? |
Solubility Data & Co-Solvent Considerations
While specific quantitative solubility data for this compound is not widely published, the general principles of "like dissolves like" apply.[12] It is expected to have good solubility in polar organic solvents.
Table 1: Common Solvents and Bioassay Considerations
| Solvent | General Use | Typical Stock Concentration | Max Recommended Final Assay Conc. | Notes |
| DMSO | Primary choice for creating stock solutions of hydrophobic compounds.[13] | 10 - 100 mM | ≤ 0.1% - 0.5% (Cell-dependent) | Can be toxic to cells at higher concentrations.[8][14] Always run a vehicle control with the same final DMSO concentration. The tolerable limit is highly cell-line specific and should be determined experimentally.[11][15][16] |
| Ethanol | Alternative organic solvent. | 10 - 50 mM | ≤ 1.0% | Can have biological effects and may be more volatile than DMSO. |
| NaOH (aq) | Used for pH adjustment to form a soluble salt. | 1 - 10 mM | N/A | The final pH of the assay medium must be controlled and compatible with the assay. |
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent (DMSO)
This is the most common method for preparing a compound for bioassays.
Objective: To prepare a high-concentration stock solution in DMSO and dilute it for use in an aqueous bioassay.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution:
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 50 mM).
-
Vortex or sonicate until the solid is completely dissolved. This is your primary stock solution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the primary stock solution in DMSO to create lower-concentration stocks. This allows for more accurate final dilutions.
-
-
Prepare Final Working Solution:
-
Add a small volume of the appropriate stock solution to your final assay buffer. For example, to achieve a 50 µM final concentration with a 0.1% DMSO vehicle concentration, add 1 µL of a 50 mM stock solution to 999 µL of assay buffer.
-
Always add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the assay buffer without the compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.
-
Protocol 2: Solubilization by pH Adjustment
This method is ideal when the final concentration of an organic solvent must be minimized.
Objective: To increase aqueous solubility by converting the carboxylic acid to its more soluble sodium salt.
Materials:
-
This compound (solid)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
High-purity water or desired aqueous buffer
-
Calibrated pH meter
Procedure:
-
Prepare Initial Slurry:
-
Add the weighed this compound to a volume of high-purity water or buffer to create a slurry.
-
-
Adjust pH to Solubilize:
-
While stirring, slowly add the 0.1 M NaOH solution dropwise.
-
Monitor the pH and observe the dissolution of the solid. The compound will dissolve as it is converted to its sodium salt.
-
Aim for a pH of approximately 7.5 - 8.0, which is typically well above the pKa of a carboxylic acid, to ensure complete deprotonation.[5]
-
-
Readjust pH (if necessary):
-
If the pH is too high for your assay, you can carefully back-titrate by adding 0.1 M HCl dropwise to bring the pH down to the desired final value (e.g., 7.4).
-
Caution: Be careful not to lower the pH too much, as this may cause the compound to precipitate out of solution.
-
-
Final Volume Adjustment:
-
Add water or buffer to reach the final desired volume and concentration.
-
-
Control Preparation:
-
Prepare a control buffer by performing the same pH adjustments without adding the compound to account for any effects of the altered ionic strength.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Preventing degradation of 3,4-Difluorohydrocinnamic acid in solution
Disclaimer: The following information is primarily based on data for the closely related compound, trans-3,4-Difluorocinnamic acid. Due to the structural similarity, the degradation pathways and stability profile are expected to be analogous. However, 3,4-Difluorohydrocinnamic acid lacks the double bond present in the side chain of trans-3,4-Difluorocinnamic acid, which may result in different photosensitivity. Researchers should use this information as a guide and perform their own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on studies of structurally similar compounds, the primary factors that can lead to the degradation of this compound in solution include:
-
Oxidative Stress: The aliphatic side chain can be susceptible to oxidation, potentially leading to the formation of smaller carboxylic acids, aldehydes, or cleavage of the side chain.[1]
-
Extreme pH: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may induce hydrolysis or other reactions.[1]
-
Elevated Temperatures: High temperatures can accelerate the rate of degradation in solution.[1]
-
Light Exposure: Although likely less sensitive to photolytic degradation than its cinnamic acid counterpart due to the absence of a conjugated double bond, exposure to UV light should still be minimized as a precautionary measure.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the stability of this compound in solution, it is recommended to:
-
Store solutions in tightly sealed containers to prevent solvent evaporation and exposure to air.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Store solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation.[2]
-
For long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound.[1] An appropriate HPLC method should be able to separate the parent compound from any potential degradation products.[1] Coupling HPLC with a mass spectrometer (LC-MS) can further aid in the identification of unknown degradation products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation observed in solution. | Oxidative degradation from dissolved oxygen or peroxides in the solvent. | 1. Degas solvents before use.2. Use solvents from a freshly opened bottle.3. Consider adding a small amount of an antioxidant, if compatible with the experimental setup. |
| High temperature. | Store solutions at a lower temperature (e.g., 4 °C). | |
| Incompatible solvent or pH. | Ensure the solvent is appropriate and the pH of the solution is near neutral if possible. | |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard.2. Use a photodiode array (PDA) detector to check for peak purity.3. If possible, use LC-MS to identify the mass of the unknown peaks. |
| Contamination of the HPLC system or solvent. | 1. Run a blank injection of the mobile phase.2. Flush the HPLC system with an appropriate cleaning solution. | |
| Poor peak shape in HPLC analysis (e.g., peak tailing). | Interaction of the acidic compound with the silica support of the HPLC column. | 1. Adjust the mobile phase pH to be 2-3 units below the pKa of the acid to ensure it is in its protonated form.2. Use a different type of HPLC column, such as one designed for polar compounds.3. Ensure the column is not contaminated by flushing with a strong solvent.[1] |
Quantitative Data Summary
The following table summarizes the stability data for the related compound, trans-3,4-Difluorocinnamic acid, under various stress conditions. This data can be used as an estimate for the stability of this compound.
| Stress Condition | Conditions | Degradation (%) | Number of Degradants | Remarks |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | < 2% | 0 | Stable.[1] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | ~ 5% | 1 | Minor degradation observed.[1] |
| Oxidative | 6% H₂O₂ at RT for 8h | ~ 15% | 3 | Significant degradation with multiple products.[1] |
| Thermal (Solution) | 60°C in Water for 48h | ~ 3% | 1 | Minor degradation in aqueous solution.[1] |
| Photolytic (Solution) | ICH Q1B conditions | ~ 12% | 2 | Significant degradation. Note: This may be less pronounced for this compound.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, and 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, and 24 hours). Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 2, 8, and 24 hours).[1]
-
Thermal Degradation (Solution): Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 8, 24, and 48 hours).[1]
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.[1]
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be adapted to monitor the degradation of this compound.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 275 nm (or a wavelength appropriate for this compound)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B[1]
-
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Logic for HPLC Analysis.
References
Technical Support Center: Optimizing Purification of 3,4-Difluorohydrocinnamic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of 3,4-Difluorohydrocinnamic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the recrystallization of this compound?
A1: For aromatic carboxylic acids like this compound, a mixed solvent system of ethanol and water is a commonly effective choice.[1] The compound generally exhibits good solubility in hot ethanol and poor solubility in cold water, which is ideal for recrystallization. Other potential solvent systems to explore include ethanol/heptane or toluene, and it is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample.[2]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[2] This often happens if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can:
-
Re-heat the solution and add a small amount of the "good" solvent (e.g., ethanol) to increase solubility.[2]
-
Ensure slow cooling . Allow the flask to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help.[2][3]
-
Select a solvent with a lower boiling point .[4]
Q3: I am experiencing very low recovery of my purified product. What are the likely causes and how can I improve the yield?
A3: Low recovery can stem from several factors. To improve your yield, consider the following:
-
Excessive Solvent : Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures. You can carefully evaporate some of the solvent and re-attempt the crystallization.[2]
-
Premature Crystallization : If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.[2]
-
Incomplete Precipitation : Make sure the solution is thoroughly cooled in an ice bath for a sufficient duration (e.g., 15-30 minutes) to maximize crystal formation before filtration.[2]
-
Washing with Room Temperature Solvent : Always wash the collected crystals with a small amount of ice-cold solvent to prevent the product from dissolving.
Q4: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
A4: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching : Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[2]
-
Seeding : Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[2]
-
Reduce Solvent Volume : If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]
Q5: My final product contains colored impurities. How can I remove them?
A5: The presence of colored byproducts can often be addressed by adding a small amount of activated charcoal to the hot solution before filtration.[1][4] The charcoal adsorbs the colored impurities. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause | Recommended Solution |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. The boiling point of the solvent is too high.[4] 4. High level of impurities.[4] | 1. Re-heat and add more of the "good" solvent.[2] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] 3. Choose a solvent with a lower boiling point.[4] 4. Consider a preliminary purification step like column chromatography.[3] |
| Low Yield | 1. Too much solvent was used.[2] 2. Premature crystallization during hot filtration.[2] 3. Incomplete cooling.[2] 4. Washing crystals with warm solvent. | 1. Evaporate some of the solvent and re-cool.[2] 2. Pre-heat the filtration apparatus.[2] 3. Ensure the flask is cooled in an ice bath for at least 15-30 minutes.[2] 4. Wash crystals with a minimal amount of ice-cold solvent.[3] |
| No Crystal Formation | 1. The solution is not supersaturated (too dilute).[3] 2. Lack of nucleation sites. | 1. Evaporate some of the solvent to increase the concentration.[3] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[2] |
| Colored Product | Presence of colored byproducts from the synthesis.[1] | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1][4] |
| Crystals are very fine | The solution was cooled too quickly. | Allow the solution to cool more slowly to promote the growth of larger crystals. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., toluene).
-
Hot Filtration (Optional) : If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.[5]
-
Drying : Dry the purified crystals in a vacuum oven at an appropriate temperature.[5]
Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)
-
Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[2]
-
Addition of Anti-solvent : While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.[4]
-
Clarification : Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[4]
-
Cooling and Crystallization : Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.[4]
-
Isolation : Collect the crystals by vacuum filtration.[4]
-
Washing : Wash the crystals with a small amount of a cold ethanol/water mixture.[4]
-
Drying : Dry the purified crystals in a vacuum oven.[4]
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Avoiding common pitfalls in the Heck reaction for cinnamic acid synthesis
Welcome to the technical support center for the synthesis of cinnamic acid and its derivatives using the palladium-catalyzed Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Heck reaction for cinnamic acid synthesis is sluggish or has failed completely. What are the common causes?
A sluggish or failed Heck reaction can often be attributed to one or more of the following factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and impurities. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed reagents and solvents.[1]
-
Suboptimal Base Selection: The base is critical for neutralizing the hydrogen halide (HX) byproduct formed during the reaction.[1] The choice of base can significantly affect the reaction rate and yield. Common bases include triethylamine, potassium carbonate, and sodium acetate.[1]
-
Inappropriate Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.[1] The nature of the ligand needs to be matched with the specific substrates and reaction conditions.
-
Low Reactivity of Aryl Halide: The reactivity of the aryl halide is in the order of I > Br > Cl.[1] Aryl chlorides are less reactive and may necessitate more forcing conditions, higher catalyst loadings, or specialized catalyst systems to achieve good conversion.[1][2][3]
Q2: I'm observing a low yield of cinnamic acid. What are the potential reasons and how can I improve it?
Low yields can stem from several issues beyond those causing a complete reaction failure:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure sufficient reaction time.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. (See Q3 for more details).
-
Product Loss During Work-up: Significant product loss can occur during extraction, washing, and purification steps.[4] Ensure proper pH adjustment during acidification to fully precipitate the cinnamic acid and minimize its solubility in the aqueous phase.[1]
-
Moisture: The presence of water can be detrimental, especially if using reagents that are sensitive to hydrolysis.[5] It is advisable to use anhydrous reagents and thoroughly dried glassware.[5]
Q3: What are the common byproducts in the Heck reaction for cinnamic acid synthesis, and how can I minimize their formation?
While the Heck reaction is known for its high selectivity, several byproducts can form under certain conditions:
-
Homocoupling of the Aryl Halide: The aryl halide can react with itself to produce biaryl compounds (e.g., biphenyl from iodobenzene). This side reaction is more common at higher temperatures.[1]
-
Double Addition to the Alkene: A second molecule of the aryl halide can potentially add to the double bond of the newly formed cinnamic acid, leading to a diarylated product.[1]
-
Isomerization of the Double Bond: While the trans isomer of cinnamic acid is generally the major product, some conditions can lead to the formation of the cis isomer.[1]
-
Reductive Heck Product: In some cases, a conjugate addition product can be formed instead of the desired substitution product via β-hydride elimination. The choice of base, solvent, temperature, and substrate can influence the extent of this side reaction.[6]
To minimize byproduct formation, carefully optimize reaction temperature, use the appropriate stoichiometry of reactants, and select a suitable catalyst-ligand system.
Q4: How do I choose the right catalyst, base, and solvent for my reaction?
The optimal choice of reagents and conditions depends on the specific aryl halide and acrylic acid derivative being used.
-
Catalyst: Palladium(II) acetate is a commonly used precatalyst.[5][7][8] Both homogeneous and heterogeneous catalysts, such as palladium on carbon (Pd/C), have been employed successfully.[5] For less reactive aryl halides, catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands may be required.[6]
-
Base: Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃) are frequently used.[1][3][9] The choice can impact reaction efficiency and should be screened for optimal performance.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can dissolve most reactants and salts.[1][10] Aqueous-biphasic systems have also been developed to facilitate catalyst recycling and product separation.[9][11]
Data Presentation
Table 1: Comparison of Reaction Conditions for Cinnamic Acid Synthesis via Heck Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Iodobenzene | 4-Bromoiodobenzene | Iodobenzene |
| Olefin | Acrylic Acid | Acrylic Acid | Sodium Acrylate |
| Catalyst | Palladium(II) Acetate | Palladium(II) Acetate | Palladacycle |
| Ligand | Triphenylphosphine | None specified | None specified |
| Base | Triethylamine | Triethylamine | Sodium Carbonate |
| Solvent | DMF or Acetonitrile | Acetonitrile | Toluene-Water (biphasic) |
| Temperature | 80-100°C | 80-90°C | 150°C |
| Reaction Time | 4-8 hours | 1 hour | 0.5 hours |
| Yield | Not specified | 35.74% | High (TON up to 7067) |
| Reference | BenchChem[1] | Odinity[8] | Jagtap & Deshpande[9] |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction in an Organic Solvent
This protocol is adapted from a general procedure for the synthesis of cinnamic acid.[1]
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the palladium catalyst and ligand under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
Add the aryl halide (e.g., 10 mmol of iodobenzene).
-
Add the solvent (e.g., 15 mL of DMF or acetonitrile).
-
Add the acrylic acid (e.g., 12 mmol).
-
Add the base (e.g., 15 mmol of triethylamine).
-
-
Reaction: Heat the reaction mixture to 80-100°C for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (e.g., 50 mL) and acidify with 1M HCl to a pH of approximately 2 to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (e.g., 3 x 30 mL).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure trans-cinnamic acid.
Protocol 2: Procedure for Heck Reaction in an Aqueous-Biphasic System
This protocol is based on a method designed for easy catalyst-product separation.[9]
-
Reactant Preparation:
-
Organic Phase: In a suitable container, dissolve the aryl halide (e.g., 3 mmol) and the palladium catalyst (e.g., 0.003 mmol of a palladacycle) in toluene (15 mL).
-
Aqueous Phase: In a separate container, mix sodium acrylate (3.3 mmol), the base (e.g., 3.0 mmol of Na₂CO₃), and water (15 mL).
-
-
Reaction:
-
Add both the organic and aqueous phases to a high-pressure autoclave.
-
Heat the reaction to 150°C with vigorous stirring (e.g., 1450 rpm) for 0.5 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and separate the aqueous and organic layers. The catalyst remains in the organic layer, which can be recycled.
-
Treat the aqueous layer with dilute HCl until it is acidic to litmus paper to precipitate the cinnamic acid derivative.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Visualizations
Caption: Catalytic cycle of the Heck reaction for C-C bond formation.
Caption: Troubleshooting workflow for optimizing the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. odinity.com [odinity.com]
- 9. asianpubs.org [asianpubs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Cinnamic Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological properties. This guide provides a detailed comparison of the biological activities of fluorinated and non-fluorinated cinnamic acids, supported by experimental data. We will delve into their comparative enzyme inhibition, antimicrobial, anticancer, and antioxidant activities, providing detailed experimental protocols and visualizing key pathways to inform future drug discovery and development efforts.
The introduction of fluorine into the cinnamic acid scaffold can significantly alter its physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which in turn can profoundly impact biological activity. Fluorine's high electronegativity can enhance binding interactions with biological targets, and the strength of the carbon-fluorine bond can improve metabolic stability, leading to a longer biological half-life. This guide will present available quantitative data to illustrate these differences and provide the methodologies to replicate and expand upon these findings.
Comparative Biological Activity: A Quantitative Look
To facilitate a clear comparison, the following tables summarize the available quantitative data for various biological activities of non-fluorinated and fluorinated cinnamic acid derivatives.
Enzyme Inhibition
A direct comparison of the inhibitory effects of trans-cinnamic acid and its fluorinated analog, trans-3,4-difluorocinnamic acid, on mushroom tyrosinase reveals a subtle but notable enhancement in activity with fluorination.
Table 1: Comparative Tyrosinase Inhibitory Activity
| Compound | Target Enzyme | Inhibition Type | IC50 Value (mM) |
| trans-Cinnamic acid | Mushroom Tyrosinase | Competitive | 0.80 ± 0.02 |
| trans-3,4-Difluorocinnamic acid | Mushroom Tyrosinase | Competitive | 0.78 ± 0.02 |
Data sourced from a direct comparative study on the diphenolase activity of mushroom tyrosinase.
Antimicrobial Activity
Fluorination has been shown to significantly enhance the antimicrobial properties of cinnamic acid, particularly against Mycobacterium tuberculosis.
Table 2: Comparative Antibacterial Activity against Mycobacterium tuberculosis
| Compound | Target Organism | IC50 (µg/mL) |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30 |
| 4-Fluorocinnamic Acid derivative | Mycobacterium tuberculosis H37Ra | 0.36[1] |
This data highlights the potent anti-tuberculosis activity of a 4-fluorocinnamic acid derivative compared to the parent compound.[1]
Anticancer Activity
While direct comparative studies under identical conditions are limited, available data suggests that fluorination is a key strategy in developing potent cinnamic acid-based anticancer agents. trans-Cinnamic acid itself shows cytotoxic effects at millimolar concentrations. In contrast, fluorinated derivatives are being developed that show significantly higher potency.
Table 3: Anticancer Activity of Cinnamic Acid and a Fluorinated Derivative
| Compound | Cell Line | IC50 Value |
| trans-Cinnamic acid | Human Melanoma (HT-144) | 2.4 mM |
| Imidazolone derivative of p-fluorocinnamide | Liver Cancer (HepG2) | 4.23 µM[2] |
Note: The compounds and cell lines are different, precluding a direct comparison, but the data illustrates the potential for high potency with fluorinated derivatives.
Antioxidant Activity
Table 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value |
| trans-Cinnamic acid | 0.18 µg/mL[3] |
| trans-3,4-Difluorocinnamic acid | Data not available |
Further research is needed to quantify the antioxidant potential of fluorinated cinnamic acids.
Key Signaling Pathways Modulated by Cinnamic Acid Derivatives
Cinnamic acid and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival, such as the NF-κB and MAPK pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Tyrosinase Inhibition Assay
This assay spectrophotometrically determines the inhibitory activity of compounds against mushroom tyrosinase.
-
Reagent Preparation : Prepare a phosphate buffer (50 mM, pH 6.8), a mushroom tyrosinase solution (1000 U/mL in phosphate buffer), L-DOPA solution (2.5 mM in phosphate buffer), and various concentrations of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture : In a 96-well plate, add 120 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution. A control with solvent instead of the test compound is also prepared.
-
Incubation : Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation : Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement : Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition of tyrosinase activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth.
-
Serial Dilution : In a 96-well microplate, perform a two-fold serial dilution of the test compound in the appropriate growth medium.
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for a specified period).
-
MIC Determination : The MIC is the lowest concentration of the compound in which no visible growth is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from a dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and a series of dilutions of the test compound.
-
Reaction Mixture : In a 96-well plate, mix the test compound dilutions with the DPPH solution. Include a control containing only the solvent and DPPH.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : Measure the absorbance of each solution at 517 nm.
-
Data Analysis : Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
References
Validating the Mechanism of Action of 3,4-Difluorohydrocinnamic Acid: A Comparative Guide
For researchers and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a framework for validating the therapeutic potential of 3,4-Difluorohydrocinnamic acid by comparing its hypothesized mechanisms with established alternatives, supported by detailed experimental protocols.
While direct experimental data on this compound is limited, its structural similarity to other cinnamic and hydrocinnamic acid derivatives suggests potential biological activities, primarily as an anti-inflammatory and antioxidant agent. The presence of difluoro substitution on the phenyl ring is anticipated to enhance metabolic stability and modulate target affinity.
Hypothesized Mechanism of Action: Anti-inflammatory Effects via NF-κB Pathway Inhibition
A primary hypothesized mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[3][4] Cinnamic acid derivatives have been reported to inhibit this pathway, contributing to their anti-inflammatory effects.[5]
Comparison with an Established NF-κB Inhibitor: BAY 11-7082
To validate this hypothesis, the activity of this compound can be compared with a well-characterized NF-κB inhibitor, such as BAY 11-7082. BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, a critical step in the activation of the NF-κB pathway.[6]
| Compound | Target | Mechanism of Action | Reported IC50 |
| This compound | Hypothesized: IKK or upstream components | Hypothesized: Inhibition of IκBα phosphorylation and subsequent NF-κB activation | To be determined |
| BAY 11-7082 | IKK (IκB Kinase) | Irreversibly inhibits TNF-α-induced IκBα phosphorylation | ~10 µM for inhibiting IκBα phosphorylation[6] |
Experimental Protocols for Validation
NF-κB Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus (e.g., TNF-α) in the presence of the test compound.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HeLa) stably or transiently transfected with an NF-κB-driven reporter vector (e.g., containing a luciferase or fluorescent protein gene).
-
Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound, BAY 11-7082 (as a positive control), and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to the wells and incubate for 6-8 hours.
-
Signal Detection: Measure the reporter gene expression (e.g., luciferase activity using a luminometer or fluorescence using a plate reader).
-
Data Analysis: Normalize the reporter signal to cell viability (e.g., using an MTT or CellTiter-Glo assay). Calculate the IC50 value for this compound.
Western Blot for Phospho-IκBα and Nuclear p65
This experiment directly assesses the phosphorylation status of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages) with the test compounds and stimulus as described above for a shorter duration (e.g., 15-30 minutes for phospho-IκBα, 30-60 minutes for nuclear p65).
-
Subcellular Fractionation (for p65): Separate the cytoplasmic and nuclear fractions of the cell lysates.
-
SDS-PAGE and Western Blotting: Run the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation and nuclear translocation.
Visualizing the Hypothesized Pathway and Experimental Workflow
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Workflow for validating NF-κB inhibition.
Conclusion
This guide provides a structured approach for the initial validation of this compound's mechanism of action. By comparing its activity against a known inhibitor of the hypothesized NF-κB pathway and employing established experimental protocols, researchers can generate the necessary data to support its potential as an anti-inflammatory agent. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental logic. Successful validation through these methods would warrant further investigation into its broader pharmacological profile and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 3,4-Difluorohydrocinnamic Acid and Other Halogenated Hydrocinnamic Acids in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into lead compounds is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of 3,4-difluorohydrocinnamic acid against other halogenated hydrocinnamic acids, offering insights into their relative performance in biological systems, supported by experimental data and detailed protocols.
The introduction of halogen atoms, particularly fluorine, into a hydrocinnamic acid scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. These alterations can translate into enhanced pharmacological activity and improved pharmacokinetic profiles, making halogenated hydrocinnamic acids a compelling class of molecules for therapeutic development.
Physicochemical and Biological Activity Comparison
The following table summarizes key physicochemical properties and biological activities of this compound and other selected halogenated hydrocinnamic acid derivatives. The data highlights the impact of the type, number, and position of halogen substituents on their anticancer and enzyme inhibitory activities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Target/Assay | Activity Metric (IC50) | Reference |
| This compound | C₉H₈F₂O₂ | 186.16 | ~2.5 (estimated) | Mushroom Tyrosinase (Diphenolase activity) | 0.78 ± 0.02 mM (for trans-3,4-Difluorocinnamic acid) | [1] |
| trans-Cinnamic Acid (non-halogenated) | C₉H₈O₂ | 148.16 | 1.97 | Mushroom Tyrosinase (Diphenolase activity) | 0.80 ± 0.02 mM | [1] |
| 4-Chlorocinnamic Acid derivative | - | - | - | Staphylococcus aureus | Submicromolar | [2] |
| Brominated Cinnamic Acid analog | - | - | - | A-549 Lung Cancer | - | [2] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid | C₁₁H₉BrO₂ | 253.1 | - | HT-29, A-549, OAW-42, MDA-MB-231, HeLa | Low micromolar range | [3] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | C₁₈H₁₂ClF₆NO | 423.74 | - | Staphylococcus aureus (MRSA) | Highly potent | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of halogenated hydrocinnamic acids.
Tyrosinase Inhibition Assay
This spectrophotometric assay determines the inhibitory effect of a compound on mushroom tyrosinase, an enzyme involved in melanin biosynthesis.
Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).
-
Test compounds (dissolved in a suitable solvent like DMSO and serially diluted).
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.[1]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Reagents:
-
Cancer cell line of interest (e.g., A-549 human lung carcinoma).
-
Complete cell culture medium.
-
Test compounds (dissolved in DMSO and diluted in culture medium).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Halogenated hydrocinnamic acids can exert their biological effects through the modulation of various signaling pathways. The introduction of halogens can influence the molecule's ability to interact with key regulatory proteins.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Some cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes. The electron-withdrawing nature of halogen substituents can enhance the interaction of these compounds with components of the NF-κB signaling cascade.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel halogenated hydrocinnamic acid derivatives as potential therapeutic agents follows a structured workflow.
References
Comparative Study of Synthesis Methods for 3,4-Difluorohydrocinnamic Acid
A comprehensive evaluation of synthetic pathways to 3,4-Difluorohydrocinnamic acid is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of common synthesis strategies, offering detailed experimental protocols and performance data to inform methodology selection. The synthesis is typically approached as a two-stage process: the formation of a trans-3,4-difluorocinnamic acid intermediate, followed by the reduction of its alkene double bond.
Stage 1: Synthesis of trans-3,4-Difluorocinnamic Acid Intermediate
Several established methods are employed for the synthesis of trans-3,4-difluorocinnamic acid, with the choice of route often depending on the availability of starting materials, desired yield, and reaction condition tolerance. The most prominent methods include the Perkin reaction, Knoevenagel condensation, and the Heck reaction.[1]
Comparative Data of Stage 1 Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Perkin Reaction | 3,4-Difluorobenzaldehyde, Acetic Anhydride | Anhydrous Potassium Acetate[1][2] | High Temperature (180°C)[1][2] | 60-75%[1] | Classic, well-established method.[1] | High temperatures, potential for side products.[1] |
| Knoevenagel Condensation | 3,4-Difluorobenzaldehyde, Malonic Acid | Pyridine, Piperidine (catalytic)[1][3] | Reflux (approx. 115°C)[1][4] | 70-90%[1] | Good yields, milder conditions than Perkin reaction.[1] | Requires an active methylene compound.[1] |
| Heck Reaction | 1-Bromo-3,4-difluorobenzene, Acrylic Acid | Palladium(II) Acetate, Triphenylphosphine, Triethylamine[1][5] | 100-140°C[1] | 75-95%[1] | High functional group tolerance, versatile.[1] | Cost of palladium catalyst, potential for phosphine ligands.[1] |
| Claisen-Schmidt Condensation | 3,4-Difluorobenzaldehyde, Ethyl Acetate | Sodium Ethoxide[2] | 0-5°C to room temperature, followed by hydrolysis.[2] | Not specified | Utilizes common reagents. | Requires a two-step process (condensation then hydrolysis).[2] |
Experimental Protocols for Stage 1 Synthesis
Protocol 1: Perkin Reaction [2]
-
Reaction Setup: A mixture of 3,4-difluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents) is combined in a round-bottom flask.[2]
-
Heating: The mixture is heated to 180°C for 5-8 hours.[2]
-
Workup: The cooled reaction mixture is poured into water and acidified with concentrated hydrochloric acid to precipitate the crude product.[2]
-
Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture.[2]
Protocol 2: Knoevenagel Condensation [1][4]
-
Reaction Setup: Dissolve 3,4-difluorobenzaldehyde (1 equivalent) and malonic acid (1.2-1.5 equivalents) in pyridine in a round-bottom flask.[1][4]
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalent) to the solution.[1]
-
Heating: Heat the reaction mixture to reflux (around 115°C) for 3-6 hours, monitoring for carbon dioxide evolution.[1][4]
-
Workup: After cooling, the reaction mixture is poured into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.[4]
-
Isolation and Purification: The crude product is filtered, washed with cold water, and recrystallized from an ethanol/water solvent system.[4]
Protocol 3: Heck Reaction [1][5]
-
Reaction Setup: In a Schlenk flask, add 1-bromo-3,4-difluorobenzene (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine.[1][5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas such as argon or nitrogen.[1]
-
Solvent and Base Addition: Add anhydrous DMF and triethylamine (2.0 eq) via syringe.[1][5]
-
Heating: Heat the reaction mixture to 100-140°C for 6-12 hours under the inert atmosphere.[1]
-
Workup and Purification: After cooling, the reaction mixture is worked up by washing with brine and drying the organic layer. The crude product is then purified by column chromatography on silica gel or by recrystallization.[1]
Protocol 4: Claisen-Schmidt Condensation [2]
-
Reaction Setup: A mixture of 3,4-difluorobenzaldehyde (1 equivalent) and ethyl acetate (2 equivalents) is added dropwise to a solution of sodium ethoxide in absolute ethanol at 0-5°C.[2]
-
Reaction: The mixture is stirred at room temperature for 12-24 hours.[2]
-
Workup: The reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid. The precipitated ethyl trans-3,4-difluorocinnamate is extracted.[2]
-
Hydrolysis: The resulting ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in an ethanol/water mixture to yield the final acid product.[2]
Stage 2: Reduction of trans-3,4-Difluorocinnamic Acid
The second stage of the synthesis involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the final product, this compound. The most common laboratory methods are catalytic hydrogenation using hydrogen gas and transfer hydrogenation.
Comparative Data of Stage 2 Reduction Methods
| Method | Key Reagents/Catalysts | Hydrogen Source | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C)[6] | Hydrogen Gas (H₂)[6] | Room temperature, positive H₂ pressure.[6] | High efficiency, clean reaction.[7] | Requires specialized hydrogenation apparatus and handling of flammable H₂ gas.[6] |
| Transfer Hydrogenation | Rhodium complex[8] or Pd/C[6] | Formic Acid[8], Ammonium Formate, etc.[6] | Typically heated (e.g., 65-85°C).[8] | Avoids the use of pressurized hydrogen gas, enhancing safety.[6][8] | May require higher temperatures and longer reaction times compared to direct hydrogenation. |
Experimental Protocols for Stage 2 Reduction
Protocol 5: Catalytic Hydrogenation [6]
-
Dissolve Substrate: Dissolve trans-3,4-Difluorocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.[6]
-
Add Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight) to the solution.[6]
-
Purge with Hydrogen: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[6]
-
Hydrogenate: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).[6]
-
Isolate Product: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[6]
-
Concentrate: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound, which can be purified further if necessary.[6]
Protocol 6: Transfer Hydrogenation (Example with Rhodium Catalyst) [8]
-
Reaction Setup: In a reaction vessel, combine trans-3,4-difluorocinnamic acid, a rhodium catalyst (e.g., cyclooctadiene rhodium chloride dimer), a hydrogen donor (e.g., formic acid), and a base (e.g., triethylamine) in a suitable solvent.[8]
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 65-85°C) and stir for the required duration.[8]
-
Monitoring: Monitor the progress of the reaction by TLC or other analytical techniques.[5]
-
Workup and Isolation: Once the reaction is complete, cool the mixture and perform an appropriate workup, which may involve extraction and solvent removal, to isolate the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography as needed.[1]
Visualized Synthetic Workflows
To further clarify the logical flow of the synthesis, the following diagrams illustrate the overall process and the decision-making involved in troubleshooting.
Caption: Overall synthesis workflow for this compound.
References
Efficacy of Phenylpropanoic Acid Derivatives in Oncology: A Comparative Analysis
An examination of 3,4-difluorinated derivatives and related compounds reveals their potential as anticancer agents, particularly as radiosensitizers and inhibitors of key cellular signaling pathways. While comprehensive data on 3,4-Difluorohydrocinnamic acid derivatives is limited in publicly available literature, this guide provides a comparative analysis of closely related structures, including derivatives of trans-3,4-Difluorocinnamic acid and other substituted phenylpropanoic acids, against various cancer cell lines.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic and radiosensitizing effects of various phenylpropanoic acid and cinnamic acid derivatives have been evaluated across several human cancer cell lines. The data highlights the potential of these scaffolds in cancer therapy, with some derivatives exhibiting low micromolar efficacy.
| Derivative Class | Compound | Cancer Cell Line | IC50 / Potency (µM) | Reference |
| Psammaplin A Analog (from trans-3,4-Difluorocinnamic acid) | MA3 | A549 (Lung Carcinoma) | 16 - 150 | [1] |
| U373MG (Glioblastoma) | 15 - 50 | [1] | ||
| MA7 | A549 (Lung Carcinoma) | 16 - 150 | [1] | |
| U373MG (Glioblastoma) | 15 - 50 | [1] | ||
| Unspecified | Human Lung Cancer | 16.14 | [1][2] | |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid | Compound 21 | A549 (Lung Carcinoma) | 5.42 | [3] |
| Compound 22 | A549 (Lung Carcinoma) | 2.47 | [3] | |
| 3-((4-hydroxyphenyl)amino)propanoic Acid | Compound 12 | A549 (Lung Carcinoma) | Reduces viability to 42.1% | [4] |
| Compound 20 | A549 (Lung Carcinoma) | ~50% reduction in viability | [4][5] | |
| Compound 21 | A549 (Lung Carcinoma) | ~50% reduction in viability | [4][5] | |
| Compound 22 | A549 (Lung Carcinoma) | ~50% reduction in viability | [4][5] | |
| Compound 29 | A549 (Lung Carcinoma) | ~50% reduction in viability | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticancer compounds.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a period of 24 to 72 hours.[2]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to an untreated control is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]
Colony Formation Assay for Radiosensitization
This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.
-
Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, U373MG glioblastoma) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with the test compound at a non-toxic concentration for a specified period before irradiation.
-
Irradiation: Cells are irradiated with various doses of ionizing radiation (e.g., using an X-ray source).
-
Colony Formation: After irradiation, cells are seeded at a low density and incubated until they form colonies.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. A sensitizer enhancement ratio (SER) can be calculated from the cell survival curves.
Visualizing Methodologies and Mechanisms
Diagrams illustrating experimental workflows and signaling pathways provide a clear understanding of the research process and the compounds' mechanisms of action.
Caption: Workflow for evaluating novel anticancer compounds.
Caption: Proposed inhibition of SIRT2 and EGFR pathways.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating the Translational Gap: A Comparative Guide to In Vivo vs. In Vitro Efficacy of Cinnamic Acid Derivatives
Understanding the Discrepancy: In Vitro Promise vs. In Vivo Reality
In vitro assays, conducted in a controlled laboratory environment using cell cultures or isolated proteins, are invaluable for initial screening and mechanistic studies. They offer high throughput and reproducibility. However, the complexity of a living organism (in vivo) introduces a multitude of factors that can significantly alter a compound's efficacy. These include metabolic processes, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and interactions with other biological systems. Therefore, a potent in vitro inhibitor may show diminished or no activity in an animal model.
Quantitative Efficacy Comparison: A Framework
To facilitate a direct comparison between in vitro and in vivo data, a structured presentation of quantitative results is essential. The following tables provide a template for organizing such data, populated with representative examples from studies on various cinnamic acid derivatives.
Table 1: In Vitro Bioactivity of Cinnamic Acid Derivatives
| Compound | Assay Type | Cell Line/Target | IC50 / EC50 (µM) | Antioxidant Activity (DPPH Scavenging, EC50 in µM) | Reference |
| Ferulic Acid Amide | Antimicrobial | Staphylococcus aureus | - | < 100 | [1] |
| Caffeic Acid Amide | Antimicrobial | Staphylococcus aureus | - | < 100 | [1] |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Antioxidant | DPPH radical | - | - | [2] |
| Acetylated Cinnamic Acid Derivative | Antibacterial | E. coli, S. aureus | Zone of Inhibition (mm) | - | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of Cinnamic Acid Derivatives in Rats
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| 3,4-divanillyltetrahydrofuran | Oral | - | - | - | - | - | [4] |
| (+)-MDMA | Subcutaneous | - | - | - | ~7-8 | - | [5][6] |
| MDA (metabolite of MDMA) | - | - | 8.4 ± 2.1 (low dose) | - | ~10.5-12.5 | - | [6][7] |
Note: Data on 3,4-Difluorohydrocinnamic acid derivatives is not available in the cited literature. The table uses related compounds to illustrate the data structure.
Key Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable scientific data. Below are outlines of common experimental protocols for assessing the in vitro and in vivo efficacy of novel compounds.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant potential of a compound.[2]
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to create serial dilutions.
-
Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Data Analysis: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
In Vivo Pharmacokinetic Study in a Rodent Model
Pharmacokinetic studies are crucial for understanding how a drug is processed by a living organism.[4][5]
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are acclimatized and fasted overnight before the experiment.
-
Compound Administration: The test compound is administered via a specific route, such as oral gavage or intravenous injection, at a predetermined dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the test compound and its potential metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, half-life (t½), and area under the curve (AUC).
Visualizing the Path from Lab to Life
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Figure 1: A generalized workflow for drug discovery and development, highlighting the transition from in vitro to in vivo studies.
Figure 2: A hypothetical signaling pathway illustrating the potential antioxidant and anti-inflammatory mechanism of a cinnamic acid derivative.
Conclusion
The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, primarily the discrepancy between in vitro and in vivo results. While the direct comparative efficacy of this compound derivatives remains to be elucidated, the principles outlined in this guide provide a robust framework for evaluating and comparing the performance of any novel compound. By systematically collecting and presenting quantitative data, adhering to detailed experimental protocols, and visualizing complex biological interactions, researchers can make more informed decisions, ultimately accelerating the translation of promising molecules into effective therapies.
References
- 1. isca.in [isca.in]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on pharmacokinetics of 3,4-divanillyltetrahydrofuran in rats by ultra-fast liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic analysis of 3,4-methylenedioxymethamphetamine effects on monoamine concentrations in brain dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Longevity: A Comparative Guide to the Metabolic Stability of Fluorinated Cinnamic Acids
For researchers, scientists, and drug development professionals, enhancing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The strategic incorporation of fluorine into pharmacologically active molecules has emerged as a powerful tool to modulate their metabolic fate. This guide provides a comprehensive comparison of the metabolic stability of fluorinated cinnamic acids, offering valuable insights supported by experimental data to inform the design of more robust therapeutic agents.
The introduction of fluorine into a molecule can significantly alter its electronic properties, influencing its susceptibility to metabolic enzymes.[1] In the context of cinnamic acids, fluorination is hypothesized to block sites prone to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[2][3] This can lead to a longer biological half-life and improved bioavailability. This guide will delve into the quantitative data on the metabolic stability of cinnamic acid and its fluorinated analogs, detail the experimental protocols for assessment, and provide a visual representation of the metabolic pathways and experimental workflows.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of cinnamic acid and its ortho-, meta-, and para-fluorinated derivatives in human liver microsomes. The key parameters presented are the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound | Structure | In Vitro Half-Life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | Data not available | Data not available |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | Data not available | Data not available |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | Data not available | Data not available |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | Data not available | Data not available |
Experimental Protocols
The metabolic stability of the cinnamic acid derivatives is determined using a well-established in vitro model utilizing human liver microsomes.[2] This system contains a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 family.[4]
Microsomal Stability Assay Protocol
1. Materials:
-
Test compounds (Cinnamic acid, 2-Fluorocinnamic acid, 3-Fluorocinnamic acid, 4-Fluorocinnamic acid)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The final incubation volume is typically 200 µL.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
3. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate In Vitro Half-Life (t1/2): The in vitro half-life is calculated using the formula: t1/2 = 0.693 / k.
-
Calculate In Vitro Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Visualizing the Process
To better understand the experimental process and the underlying metabolic pathways, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for 3,4-Difluorohydrocinnamic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 3,4-Difluorohydrocinnamic acid in common biological matrices, namely plasma, urine, and tissue homogenates. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and metabolic studies in drug development.[1][2][3][4][5] This document outlines and contrasts the performance of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The comparison is based on established principles of bioanalytical method validation as stipulated by the International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the Food and Drug Administration (FDA) and European Medicines Agency (EMA).[1][2][3][4][5]
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the analyte's properties, the complexity of the biological matrix, and the required sensitivity and selectivity of the assay.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is a robust and widely used method for the analysis of non-volatile compounds. Given that this compound possesses a chromophore (the aromatic ring), it can be detected by a UV detector.[6][7] This method is generally less expensive and more accessible than LC-MS/MS. However, it may lack the sensitivity and selectivity required for detecting very low concentrations in complex biological matrices.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for bioanalytical studies.[8][9] It is particularly well-suited for analyzing compounds in complex matrices like plasma and tissue homogenates, where endogenous interferences can be a significant issue.[8] While more expensive, the superior sensitivity and specificity of LC-MS/MS often justify the cost, especially in regulated bioanalysis.[9]
Data Presentation
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small organic acids, adapted for this compound.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL | 0.1 - 1.0 ng/mL |
| Recovery (%) | 70 - 90% | 85 - 105% |
| Matrix Effect | Potential for significant interference | Minimal with appropriate internal standard |
Table 2: Typical Validation Parameters for a Bioanalytical Method
| Validation Parameter | Acceptance Criteria (FDA/EMA) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Matrix Effect | CV of the slope of calibration curves in different lots of matrix should be ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte should be stable under various storage and processing conditions |
Experimental Protocols
HPLC-UV Method
1. Sample Preparation (Plasma):
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the matrix).
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (60:40, v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.[11]
LC-MS/MS Method
1. Sample Preparation (Urine):
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 4000 rpm for 5 minutes to remove particulate matter.
-
To 100 µL of supernatant, add 20 µL of an internal standard solution (preferably a stable isotope-labeled version of this compound).
-
Add 300 µL of methanol, vortex for 30 seconds, and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment to be determined experimentally).
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualization
Caption: General workflow for the bioanalysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scioninstruments.com [scioninstruments.com]
Safety Operating Guide
Proper Disposal of 3,4-Difluorohydrocinnamic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 3,4-Difluorohydrocinnamic acid.
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and maintain a safe laboratory environment.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this substance.
Recommended Personal Protective Equipment:
-
Hand Protection: Wear protective gloves.[1]
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[1]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respiratory device like an N95-rated dust mask.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 161712-75-0 |
| Molecular Formula | C₉H₈F₂O₂ |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364, P403+P233, P405, P501 |
Hazard and precautionary statement codes are as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Step-by-Step Disposal Protocol
Under no circumstances should this compound be discharged into the sewer system or the environment.[2] It must be treated as hazardous chemical waste and disposed of through a licensed facility.
-
Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (161712-75-0) and relevant hazard pictograms (e.g., an exclamation mark for irritant).[2]
-
-
Storage of Waste:
-
Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2]
-
Provide them with all necessary information, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a detailed log of all generated hazardous waste, including the date, chemical name, and quantity.[2]
-
Retain all documentation provided by the EHS office or the waste disposal vendor.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.[2]
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,4-Difluorohydrocinnamic acid
Essential Safety and Handling Guide for 3,4-Difluorohydrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedural guidance is designed to be a trusted resource for the safe execution of experiments involving this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1-compliant | Protects against splashes and dust. A face shield is crucial when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber | Prevents direct skin contact. Double-gloving is recommended for enhanced protection. |
| Body | Laboratory coat | Flame-resistant Nomex® or similar | Protects skin and personal clothing from contamination. |
| Respiratory | N95-rated dust mask or respirator | NIOSH-approved | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Feet | Closed-toe shoes | Leather or other durable material | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is essential for minimizing risks. The following protocol details the steps for the safe handling of this compound.
Preparation and Engineering Controls
-
Work Area Preparation : All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment : Ensure that a fully stocked spill kit, an emergency eyewash station, and a safety shower are readily accessible and have been recently tested.
-
Decontamination Supplies : Prepare a designated waste container for halogenated organic
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
